Ala-Ala-Asn-PAB
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C17H25N5O5 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26)/t9-,10-,13-/m0/s1 |
InChI-Schlüssel |
VPXFRPRRAXTBSH-KWBADKCTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Ala-Ala-Asn-PAB Linker: Mechanism of Action and Core Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ala-Ala-Asn-p-aminobenzyl (PAB) linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, focusing on its selective cleavage by the lysosomal protease legumain, the subsequent self-immolative release of the cytotoxic payload, and its performance characteristics in terms of stability and efficacy. This guide is intended to be a valuable resource for researchers and professionals involved in the design and optimization of targeted cancer therapies.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall performance and therapeutic index of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cell, often in response to the unique microenvironment of the lysosome.
The Ala-Ala-Asn-PAB linker has emerged as a promising alternative to more conventional linkers, such as the cathepsin B-cleavable valine-citrulline (Val-Cit) linker. Its distinct advantage lies in its specific cleavage by legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[1] This specificity offers the potential for an improved therapeutic window by minimizing off-target toxicity.
The Core Mechanism: Legumain-Mediated Cleavage and Self-Immolation
The mechanism of action of the this compound linker is a two-step process initiated by the enzymatic activity of legumain, followed by a rapid, spontaneous chemical rearrangement.
Enzymatic Cleavage by Legumain
Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, the Ala-Ala-Asn tripeptide sequence is recognized and cleaved by legumain. Legumain specifically hydrolyzes the peptide bond on the C-terminal side of the asparagine (Asn) residue.[2][3] This enzymatic step is the critical event that triggers the subsequent release of the payload.
Figure 1. Overview of the this compound linker mechanism of action.
The Self-Immolative PAB Spacer
The cleavage of the Asn-PAB bond by legumain unmasks a free aniline nitrogen on the p-aminobenzyl (PAB) spacer. This triggers a spontaneous, irreversible 1,6-electronic cascade, also known as self-immolation. This rapid chemical rearrangement results in the release of the unmodified cytotoxic payload and the formation of aza-quinone methide, which is subsequently quenched by water. This self-immolative property is crucial as it ensures the efficient and traceless release of the payload in its fully active form.
Figure 2. Logical flow of the PAB self-immolation process.
Quantitative Data and Performance Metrics
The performance of an ADC linker is critically evaluated based on its cleavage kinetics, stability in plasma, and the resulting cytotoxicity of the ADC. While direct head-to-head comparative tables of kinetic data for this compound versus other linkers are not consistently available in the public domain, the following sections summarize the key findings from various studies.
Legumain Cleavage Kinetics
The efficiency of payload release is dependent on the rate of enzymatic cleavage. Legumain exhibits a strong preference for asparagine at the P1 position. Studies have shown that Asn-containing linkers are efficiently cleaved by legumain. The pH of the lysosomal environment, which is typically acidic (pH 4.5-5.5), is optimal for legumain activity.[4]
Plasma Stability
A crucial attribute of an effective ADC linker is its stability in systemic circulation to prevent premature payload release and associated off-target toxicity. The this compound linker has demonstrated excellent stability in both human and mouse plasma.[5] This is a significant advantage over some Val-Cit linkers, which can be susceptible to cleavage by rodent carboxylesterases, complicating preclinical evaluation.
| Linker Type | Species | Stability Metric | Reference |
| This compound | Human | >85% intact ADC after 7 days | |
| This compound | Mouse | >85% intact ADC after 7 days | |
| Val-Cit-PAB | Human | Generally high stability | |
| Val-Cit-PAB | Mouse | Susceptible to carboxylesterase cleavage |
Table 1: Comparative Plasma Stability of this compound and Val-Cit-PAB Linkers.
In Vitro Cytotoxicity
The ultimate measure of an ADC's efficacy is its ability to kill target cancer cells. The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50). ADCs utilizing the this compound linker have demonstrated potent and specific cytotoxicity against various cancer cell lines.
| ADC (Target) | Cell Line | Linker | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | SK-BR-3 (HER2+) | AsnAsn-PAB | ~30 | |
| Anti-HER2-MMAE | SK-BR-3 (HER2+) | ValCit-PAB | ~30 | |
| Anti-Trop2-MMAE | MDA-MB-468 (Trop2+) | AsnAsn-PAB | <20 | |
| Anti-Trop2-MMAE | BxPc-3 (Trop2+) | AsnAsn-PAB | <20 |
Table 2: In Vitro Cytotoxicity of ADCs with Asparagine-Containing Linkers. Note that this table includes data for a similar AsnAsn linker which is also legumain-cleavable.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound linker and ADCs.
Legumain Cleavage Assay
This assay is designed to determine the susceptibility of the linker to cleavage by legumain.
Materials:
-
Recombinant human legumain
-
ADC with this compound linker
-
Assay Buffer: 50 mM sodium citrate, 100 mM NaCl, 5 mM DTT, pH 5.5
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC) for positive control
-
Quenching solution (e.g., 10% acetic acid)
-
LC-MS system
Procedure:
-
Activate prolegumain to its active form according to the manufacturer's instructions, typically by incubation at an acidic pH (e.g., pH 4.0).
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding active legumain (e.g., 100 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved linker-payload fragment.
-
A parallel reaction with a known fluorogenic substrate can be run to confirm enzyme activity.
Figure 3. Experimental workflow for the legumain cleavage assay.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.
Materials:
-
ADC with this compound linker
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Alternatively, the plasma supernatant can be analyzed for the presence of released payload.
Figure 4. Workflow for the plasma stability assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC with this compound linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Figure 5. Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The this compound linker represents a significant advancement in ADC technology. Its specific cleavage by legumain, coupled with the efficient self-immolative release of the payload via the PAB spacer, provides a robust mechanism for targeted drug delivery. The demonstrated high plasma stability, particularly in rodent models, facilitates more reliable preclinical evaluation. While further studies are needed to provide a comprehensive quantitative comparison with other linker systems across a wide range of ADCs and cancer models, the existing data strongly support the potential of the this compound linker to contribute to the development of safer and more effective antibody-drug conjugates. This technical guide provides a foundational understanding of its mechanism and the experimental approaches required for its characterization, serving as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the utility of legumain cleavable ADC linkers through direct payload coupling [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Ala-Ala-Asn-PAB Enzymatic Cleavage Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) enzymatic cleavage site, a critical component in the design of advanced targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details the mechanism of cleavage, the primary enzyme involved, quantitative kinetic data, and detailed experimental protocols for its analysis.
Introduction: The Role of Cleavable Linkers in Targeted Therapy
The efficacy of targeted therapies like ADCs hinges on the precise delivery of a potent cytotoxic payload to malignant cells while sparing healthy tissues. This is largely achieved through the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the drug. The this compound linker is a protease-cleavable linker designed for selective release of the payload within the tumor microenvironment or inside cancer cells. This tripeptide sequence is specifically recognized and cleaved by the lysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase), which is often overexpressed in a variety of solid tumors.[1][2]
The Cleavage Mechanism: A Two-Step Process
The release of the active drug from an ADC featuring an this compound linker is a sequential two-step process involving enzymatic cleavage followed by self-immolation.
Step 1: Enzymatic Cleavage by Legumain
Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues.[3][4] The enzyme's activity is highly dependent on the acidic pH of the lysosomal compartment (optimal pH ~5.5-5.8 for Asn cleavage), rendering it largely inactive in the neutral pH of the bloodstream.[5] This pH-dependent activity is a key factor in the stability of legumain-cleavable linkers in circulation.
Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, legumain recognizes the Ala-Ala-Asn sequence and hydrolyzes the amide bond between asparagine and the para-aminobenzyl (PAB) group.
Step 2: Self-Immolative Release via the PAB Spacer
The cleavage of the Asn-PAB bond unmasks a free aniline nitrogen on the PAB spacer. This triggers a rapid, spontaneous 1,6-elimination reaction. The electronic cascade results in the fragmentation of the PAB spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-p-quinone methide. This self-immolative mechanism ensures the efficient and traceless release of the active drug at the target site.
Quantitative Data on Enzymatic Cleavage
Precise kinetic data for the cleavage of the exact this compound linker by legumain is not extensively published in a consolidated format. However, studies on similar Asn-containing substrates provide valuable insights into the efficiency of legumain-mediated cleavage. The following table summarizes available quantitative data for legumain and provides a comparison with the commonly used cathepsin B-cleavable Val-Cit linker.
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |
| Z-Ala-Ala-Asn-AMC | Legumain | - | - | - | 5.5 | |
| Z-Ala-Ala-Asn-ACC | Legumain | - | - | 36,100 | 5.8 | |
| Z-Ala-Ala-Asp-ACC | Legumain | - | - | 1,600 | 4.5 | |
| Bz-Asn-pNA | Legumain | 2 ± 0.5 | 2400 ± 100 | 7.3 x 10² | 5.5 |
Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The data is derived from studies using fluorogenic or chromogenic substrates, which may differ from a full ADC construct.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the execution of a legumain cleavage assay to evaluate the this compound linker.
Recombinant Human Legumain Preparation and Activation
-
Expression and Purification : Human prolegumain can be recombinantly expressed in systems like Leishmania tarentolae (LEXSY) and purified from the supernatant using Ni²⁺-NTA affinity chromatography.
-
Activation : Purified prolegumain is auto-activated by incubation in an acidic buffer. A typical activation buffer is 100 mM citric acid, 100 mM NaCl, and 2 mM DTT at pH 4.0. The activation progress can be monitored by SDS-PAGE.
-
Activity Confirmation : The activity of the activated legumain should be confirmed using a fluorogenic substrate such as Z-Ala-Ala-Asn-AMC.
Legumain Cleavage Assay of this compound-Payload
Objective : To determine the rate of cleavage of the this compound linker in an ADC or a synthetic substrate by recombinant human legumain.
Materials :
-
Activated recombinant human legumain
-
This compound-payload conjugate (e.g., ADC or a small molecule conjugate)
-
Legumain Assay Buffer : 50 mM sodium citrate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5.
-
Quenching Solution : Acetonitrile with 1% trifluoroacetic acid (TFA).
-
LC-MS system for analysis.
Procedure :
-
Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture by adding the legumain assay buffer and the this compound-payload substrate to a final concentration typically in the low micromolar range.
-
Enzyme Addition : Equilibrate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-determined concentration of activated legumain (e.g., 50 nM).
-
Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.
-
Sample Analysis : Analyze the quenched samples by LC-MS to separate and quantify the intact substrate and the released payload.
-
Data Analysis : Plot the concentration of the released payload against time. The initial rate of the reaction can be determined from the linear portion of the curve. By performing the assay at various substrate concentrations, Michaelis-Menten kinetic parameters (Km and Vmax) can be determined using non-linear regression analysis.
Visualizations of Relevant Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key biological and experimental processes related to the this compound cleavage site.
References
- 1. Legumain: A ready-to-use Asparaginyl Endopeptidase - News Blog - Jena Bioscience [jenabioscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Legumain-Cleavable Linker Ala-Ala-Asn-PAB: A Technical Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Ala-Ala-Asn-PAB linker, a promising component in the development of next-generation Antibody-Drug Conjugates (ADCs). This linker system is designed for specific cleavage by the lysosomal protease legumain, which is overexpressed in various tumor types, offering a targeted approach to cancer therapy.
Introduction to this compound Linker Technology
The this compound (Alanine-Alanine-Asparagine-para-aminobenzyl alcohol) linker is a cleavable linker system designed to connect a cytotoxic payload to a monoclonal antibody. Its core feature is the tripeptide sequence "Ala-Ala-Asn," which is a substrate for legumain, an asparaginyl endopeptidase.[1][2] The para-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload upon cleavage of the peptide sequence.[3][4] This targeted release mechanism within the tumor cell's lysosome aims to enhance the therapeutic window of the ADC by minimizing off-target toxicity.
Properties of the this compound Linker
The strategic design of the this compound linker imparts several key properties crucial for ADC efficacy and safety. These properties are summarized in the tables below, drawing comparisons with the widely used Val-Cit-PAB linker where data is available.
Physicochemical Properties
The physicochemical characteristics of a linker influence the overall properties of the ADC, including its solubility, stability, and propensity for aggregation.
| Property | This compound | Val-Cit-PAB | Significance in ADC Development |
| Cleavage Enzyme | Legumain[1] | Cathepsin B | High tumor-specific enzyme expression leads to targeted payload release. |
| Self-Immolative Spacer | p-Aminobenzyl alcohol (PAB) | p-Aminobenzyl carbamate (PABC) | Ensures release of the payload in its active, unmodified form. |
| Solubility | Generally considered more hydrophilic due to the Asn residue. A PEG spacer can be added to further increase aqueous solubility. | More hydrophobic. | Improved hydrophilicity can reduce aggregation and improve pharmacokinetic properties. |
| Aggregation | The impact of the Ala-Ala-Asn sequence on ADC aggregation is an area of ongoing research. The inherent hydrophilicity of Asn may contribute to reduced aggregation compared to more hydrophobic linkers. | Hydrophobic nature can contribute to ADC aggregation, particularly at high drug-to-antibody ratios (DAR). | Lower aggregation is critical for manufacturing, stability, and safety of the ADC. |
Biological Properties
The biological properties of the linker are paramount to the ADC's performance in vivo, dictating its stability in circulation and its effectiveness in killing target cancer cells.
| Property | This compound | Val-Cit-PAB | Significance in ADC Development |
| Plasma Stability | Asn-containing linkers have shown high stability in mouse and human serum, with >85% of the drug retained after 1 week of incubation. | Generally stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma. | High plasma stability prevents premature drug release, reducing systemic toxicity and increasing the amount of ADC reaching the tumor. |
| Enzymatic Cleavage Specificity | Highly specific for legumain, which is overexpressed in the tumor microenvironment and lysosomes. | Primarily cleaved by Cathepsin B, which is also upregulated in tumors. | Specific cleavage at the target site maximizes the therapeutic index. |
| Cytotoxicity | ADCs with an Ala-Ala-Asn-PABC linker have demonstrated potent cytotoxicity in high-expressing cell lines. However, some studies have reported higher non-specific cytotoxicity in antigen-negative cells compared to Val-Cit-PABC variants. | ADCs with Val-Cit linkers have shown potent and specific cytotoxicity. | High potency against target cells is desired, while low off-target toxicity is crucial for safety. |
Mechanism of Action: From Systemic Circulation to Cell Death
The journey of an ADC equipped with an this compound linker from administration to the induction of cancer cell apoptosis is a multi-step process.
References
The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The Ala-Ala-Asn-p-aminobenzyl (PAB) linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), engineered for targeted delivery and controlled release of cytotoxic payloads. This linker system leverages the specificity of the tripeptide sequence for cleavage by the lysosomal protease legumain, which is often overexpressed in the tumor microenvironment. The p-aminobenzyl group functions as a self-immolative spacer, ensuring the efficient and traceless release of the conjugated drug in its active form upon enzymatic cleavage of the peptide. This guide provides a comprehensive overview of the Ala-Ala-Asn-PAB linker, including its mechanism of action, synthesis, and role in ADC development, supported by quantitative data and detailed experimental protocols.
Introduction: The Role of Cleavable Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm shift in cancer therapy, combining the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. A key element in the design of an effective ADC is the linker, which connects the antibody to the payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cancer cell, often in response to the unique environment of the lysosome. The this compound linker is a sophisticated example of a protease-cleavable linker, designed to be selectively processed by the enzyme legumain.
The this compound Linker: A Detailed Examination
The this compound linker is a composite structure, each part playing a crucial role in its function:
-
Ala-Ala-Asn Tripeptide: This specific amino acid sequence serves as the recognition motif for the lysosomal cysteine protease, legumain. Legumain exhibits a strong preference for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1][2] The presence of alanine (Ala) at the P2 and P3 positions can also influence the cleavage kinetics.
-
p-Aminobenzyl (PAB) Group: The PAB moiety acts as a self-immolative spacer. It is electronically stable while the peptide is intact. However, upon enzymatic cleavage of the amide bond between the asparagine and the PAB group, a cascade of electronic rearrangements is initiated. This "self-immolation" leads to the release of the conjugated drug.
Mechanism of Action: Enzymatic Cleavage and Self-Immolation
The activation of the this compound linker and subsequent drug release is a two-step process that occurs within the lysosome of the target cell:
-
Enzymatic Cleavage: Following internalization of the ADC, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of proteases like legumain. Legumain recognizes and cleaves the amide bond between the C-terminal asparagine of the linker and the nitrogen atom of the p-aminobenzyl group.
-
Self-Immolation of the PAB Spacer: The cleavage of the Asn-PAB bond exposes a free aniline group on the PAB moiety. This triggers a spontaneous 1,6-elimination reaction. The lone pair of electrons on the aniline nitrogen initiates a cascade that results in the release of the drug, carbon dioxide, and the regenerated aniline spacer. This self-immolative mechanism is critical as it ensures the release of the payload in its native, unmodified, and fully active form.
Quantitative Data and Performance
The performance of an ADC is critically dependent on the properties of its linker. Key parameters include plasma stability, cleavage kinetics, and the specificity of drug release.
| Parameter | Linker System | Value/Observation | Reference |
| Plasma Stability | Asn-containing linkers (e.g., AsnAsn) | >85% intact ADC after 1 week in human and mouse serum. | [3][4] |
| Cleavage Enzyme | Ala-Ala-Asn | Legumain (Asparaginyl Endopeptidase) | [1] |
| Optimal pH for Cleavage | Legumain with Asn at P1 | pH 4.0 - 6.0 | |
| Relative Cleavage Efficiency | Legumain (P1-Asn vs. P1-Asp) | ~20-30 times more efficient for Asn at P1. | |
| Nonspecific Cytotoxicity | Ala-Ala-Asn-PABC ADC | Higher nonspecific cytotoxicity in FRα-negative cells compared to Val-Cit-PABC ADC. |
Experimental Protocols
Synthesis of Fmoc-Ala-Ala-Asn-PAB-PNP Linker
The synthesis of the activated linker is a multi-step process typically performed using solid-phase peptide synthesis (SPPS).
Workflow for Linker Synthesis
Protocol:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Loading of the First Amino Acid: Couple Fmoc-Asn(Trt)-OH to the resin using N,N-diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Peptide Coupling: Sequentially couple Fmoc-Ala-OH twice using a coupling agent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with DIPEA in DMF. Perform Fmoc deprotection after each coupling step.
-
Coupling of p-Aminobenzyl Alcohol: After the final Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus of the tripeptide.
-
Cleavage from Resin: Cleave the peptide-PAB construct from the resin using a solution of trifluoroacetic acid (TFA) in DCM.
-
Activation with p-Nitrophenyl Chloroformate: Dissolve the cleaved product in a suitable solvent (e.g., DCM) and react with p-nitrophenyl chloroformate in the presence of a base like pyridine to form the activated PNP carbonate.
-
Purification: Purify the final product, Fmoc-Ala-Ala-Asn-PAB-PNP, by reversed-phase high-performance liquid chromatography (RP-HPLC).
Legumain Activity Assay
This protocol is adapted for measuring the cleavage of a fluorogenic substrate analogous to the Ala-Ala-Asn sequence.
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
Assay buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the Z-Ala-Ala-Asn-AMC substrate in DMSO.
-
Dilute the substrate to a final concentration of 50 µM in the assay buffer.
-
Add the substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding a final concentration of 2 nM legumain to each well.
-
Immediately measure the increase in fluorescence in a plate reader with excitation at 380 nm and emission at 460 nm at 37°C.
-
Record the fluorescence intensity over time to determine the rate of substrate cleavage.
Conclusion and Future Perspectives
The p-aminobenzyl group is an indispensable component of the this compound linker, enabling the traceless release of cytotoxic payloads in a highly specific manner. The legumain-cleavable nature of the tripeptide sequence offers an alternative to more commonly used cathepsin-cleavable linkers, potentially providing a different selectivity profile and therapeutic window. While studies have indicated that ADCs utilizing the this compound linker can exhibit higher non-specific toxicity compared to some other linkers, further optimization of the peptide sequence and the overall ADC construct may mitigate these effects. The continued exploration of novel peptide sequences and self-immolative spacers will be crucial in the development of the next generation of highly effective and safe antibody-drug conjugates.
References
Synthesis of the Legumain-Cleavable Ala-Ala-Asn-PAB Peptide Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzyl alcohol) peptide linker, a critical component in the design of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker is specifically engineered for cleavage by the lysosomal enzyme legumain, which is often overexpressed in the tumor microenvironment, enabling site-specific release of cytotoxic payloads.
Introduction
The Ala-Ala-Asn tripeptide sequence serves as a recognition motif for legumain, an asparaginyl endopeptidase.[1][2][3] Upon enzymatic cleavage at the C-terminus of the asparagine residue, a self-immolative p-aminobenzyl alcohol (PAB) spacer is designed to release the conjugated drug. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic index of the drug. The synthesis of this linker involves two key stages: the solid-phase synthesis of the Ala-Ala-Asn tripeptide followed by its solution-phase conjugation to p-aminobenzyl alcohol.
Synthesis of the Ala-Ala-Asn Tripeptide via Solid-Phase Peptide Synthesis (SPPS)
The Ala-Ala-Asn tripeptide with a C-terminal amide is synthesized using a standard Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin.[4]
Experimental Protocol: Fmoc-SPPS of Ala-Ala-Asn-NH₂
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection and washing steps as in 2.2.
-
Couple Fmoc-Ala-OH using the same activation and coupling procedure as for the first amino acid.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple the final Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purification of Ala-Ala-Asn-NH₂
The crude tripeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Fractions containing the pure peptide are collected and lyophilized.
Conjugation of Ala-Ala-Asn to p-Aminobenzyl Alcohol (PAB)
The purified Ala-Ala-Asn tripeptide is conjugated to p-aminobenzyl alcohol in a solution-phase reaction using carbodiimide chemistry.
Experimental Protocol: Solution-Phase Conjugation
Materials:
-
Ala-Ala-Asn-NH₂ (lyophilized)
-
p-Aminobenzyl alcohol (PAB)
-
Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)
-
Solvent: Anhydrous DMF or DMSO
-
Purification: RP-HPLC
Procedure:
-
Activation of Peptide: Dissolve Ala-Ala-Asn-NH₂ (1 eq.), EDC (1.5 eq.), and NHS (1.2 eq.) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to activate the C-terminal carboxyl group of the peptide.
-
Conjugation to PAB: Add p-aminobenzyl alcohol (1.5 eq.) to the activated peptide solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Purification: Purify the crude this compound linker by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Collect and lyophilize the pure fractions.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each stage of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Solid-Phase Peptide Synthesis (SPPS) | Crude Ala-Ala-Asn-NH₂ | 70-90 | 60-80 |
| HPLC Purification of Tripeptide | Pure Ala-Ala-Asn-NH₂ | 50-70 | >95 |
| Solution-Phase Conjugation to PAB | Crude this compound | 60-80 | 50-70 |
| HPLC Purification of Final Linker | Pure this compound | 40-60 | >98 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of the this compound linker.
Legumain-Mediated Cleavage Pathway
Caption: Mechanism of drug release via legumain cleavage of the linker.
References
Stability of the Ala-Ala-Asn-PAB Linker in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of the Alanine-Alanine-Asparagine-p-aminobenzyl carbamate (Ala-Ala-Asn-PAB) linker in plasma, a critical parameter for the efficacy and safety of antibody-drug conjugates (ADCs). This linker is a member of the enzyme-cleavable linker class, designed to be stable in systemic circulation and release its cytotoxic payload within the target tumor cells.
Introduction to Peptide Linkers in ADCs
Peptide linkers are designed to be selectively cleaved by proteases that are highly expressed in the lysosomal compartments of tumor cells. An ideal peptide linker must exhibit high stability in plasma to prevent premature drug release, which can lead to systemic toxicity and reduced therapeutic efficacy. The this compound linker is a specific sequence designed for cleavage by the lysosomal enzyme legumain, which is overexpressed in various cancers.[1][2]
Cleavage Mechanism of the this compound Linker
The this compound linker's mechanism of action involves a two-step process. First, the ADC is internalized into the target tumor cell via receptor-mediated endocytosis and trafficked to the lysosome.[3] Within the acidic environment of the lysosome, the enzyme legumain recognizes and cleaves the peptide bond C-terminal to the asparagine (Asn) residue.[1][2] This initial cleavage event triggers the second step, the self-immolation of the PAB spacer. The PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide.
Figure 1: Enzymatic Cleavage Pathway of this compound Linker
Plasma Stability of this compound and Related Linkers
The stability of the ADC in plasma is a critical determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The this compound linker is designed to be stable at the physiological pH of blood (~7.4). Asn-containing linkers, such as Ala-Ala-Asn, have been shown to be resistant to cleavage by cathepsin B and are instead substrates for legumain. This specificity contributes to their stability in plasma, where legumain activity is low.
Studies have demonstrated that ADCs with legumain-cleavable Asn-containing linkers exhibit excellent stability in both human and mouse serum. Specifically, these ADCs retained over 85% of their conjugated payload after a 7-day incubation period. This indicates a high degree of stability in circulation. While the this compound linker has been used in the development of ADCs like MORAb-202, it was observed to have higher nonspecific cytotoxicity in folate receptor alpha (FRA)-negative cells compared to the Val-Cit-PAB variant, which led to the selection of the latter for further development.
The following table summarizes available quantitative data on the plasma stability of the Ala-Ala-Asn linker and provides a comparison with the widely used Val-Cit linker.
| Linker Sequence | Species | Matrix | Incubation Time | Remaining Intact ADC (%) | Primary Cleavage Enzyme | Reference |
| Asn-Containing Linkers (general) | Human, Mouse | Serum | 7 days | >85% | Legumain | |
| Val-Cit | Human | Plasma | - | >100 times more stable than hydrazone linkers | Cathepsin B | |
| Val-Ala | Mouse | Plasma | 1 hour | Hydrolyzed | Carboxylesterase 1C | |
| Sulfatase-cleavable | Mouse | Plasma | 7 days | High Stability | Sulfatase | |
| Silyl ether-based | Human | Plasma | 7 days | High Stability (t1/2 > 7 days) | Acid-labile |
Experimental Protocol: In Vitro ADC Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC and the analytical method used.
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or the release of free payload.
Materials:
-
Test ADC with this compound linker
-
Control ADC (e.g., with a known stable or unstable linker)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with orbital shaking
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
-
Reagents for sample processing (e.g., immuno-affinity beads, solid-phase extraction cartridges)
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species.
-
Prepare a control sample by diluting the ADC in PBS to the same final concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma using immuno-affinity capture (e.g., Protein A/G or anti-human IgG beads).
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact or partially deglycosylated ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
To measure released payload:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove the bulk of plasma proteins.
-
Further purify the supernatant containing the free payload using solid-phase extraction (SPE).
-
Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.
-
-
Figure 2: Experimental Workflow for ADC Plasma Stability Assay
Conclusion
The this compound linker is a promising legumain-cleavable linker for the development of ADCs. Its high stability in plasma, as demonstrated for Asn-containing linkers in general, is a key advantage for minimizing off-target toxicity and maximizing the therapeutic window. However, the potential for non-specific cytotoxicity, as observed in some studies, highlights the importance of careful evaluation of each ADC construct on a case-by-case basis. The experimental protocol outlined in this guide provides a framework for robustly assessing the plasma stability of ADCs containing the this compound linker, which is a critical step in their preclinical development. Further research is warranted to fully elucidate the in vivo processing of this linker and its impact on ADC efficacy and safety.
References
An In-Depth Technical Guide to the Ala-Ala-Asn-PAB Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) linker is an advanced, enzymatically cleavable linker system integral to the design of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles, mechanism of action, synthesis, and application of the this compound linker. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the effective utilization of this technology. This document includes a compilation of available quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key pathways and workflows to facilitate a deeper understanding of this critical component in targeted therapy.
Introduction
The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex bioconjugates leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The linker, which connects the antibody to the payload, is a pivotal component that dictates the stability, release mechanism, and overall performance of the ADC.
The this compound linker is a protease-cleavable system that offers a distinct advantage in targeted drug delivery. Its tripeptide sequence, Ala-Ala-Asn, is specifically recognized and cleaved by certain lysosomal proteases, such as legumain, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage initiates a cascade that leads to the release of the conjugated drug. The para-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring that the payload is released in its active, unmodified form. This guide will delve into the technical intricacies of the this compound linker, providing a robust resource for its application in drug development.
Mechanism of Action
The efficacy of the this compound linker is predicated on a two-step release mechanism initiated by specific enzymatic cleavage within the target cell's lysosome.
Enzymatic Cleavage
The Ala-Ala-Asn tripeptide sequence is a substrate for the endopeptidase legumain (also known as asparaginyl endopeptidase), a cysteine protease that is frequently upregulated in solid tumors and plays a role in tumor invasion and metastasis.[1] Legumain exhibits a strong preference for cleaving peptide bonds at the C-terminal side of asparagine residues.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of active legumain lead to the hydrolysis of the amide bond between asparagine and the PAB spacer.
Self-Immolative Spacer: The PAB Moiety
The p-aminobenzyl (PAB) group is a widely employed self-immolative spacer in ADC linker technology.[2][3] Its function is to ensure the efficient and traceless release of the payload following the initial cleavage event. The mechanism proceeds as follows:
-
Enzymatic Cleavage: Legumain cleaves the Ala-Ala-Asn peptide, exposing a free aniline nitrogen on the PAB group.
-
1,6-Elimination: This exposed amino group triggers a spontaneous 1,6-electronic cascade elimination reaction.
-
Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, releasing the unmodified cytotoxic drug, carbon dioxide, and a quinone methide byproduct.[3]
This self-immolative process is crucial as it ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its pharmacological activity.
Figure 1: Mechanism of drug release from an this compound linker.
Data Presentation
While direct, comprehensive quantitative data for ADCs specifically utilizing the this compound linker is limited in publicly available literature, comparative data with the well-characterized Val-Cit-PAB linker provides valuable context. The Val-Cit linker is primarily cleaved by cathepsin B.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Cell Line | Target Antigen | Payload | Linker | IC50 (ng/mL) | Reference |
| Folate Receptor α (FRA)-high | FRA | Eribulin | This compound | Potent | |
| Folate Receptor α (FRA)-high | FRA | Eribulin | Val-Cit-PAB | Potent | |
| Folate Receptor α (FRA)-negative | N/A | Eribulin | This compound | Higher nonspecific cytotoxicity | |
| Folate Receptor α (FRA)-negative | N/A | Eribulin | Val-Cit-PAB | Lower nonspecific cytotoxicity |
Note: A study by Cheng et al. indicated that while both this compound and Val-Cit-PAB linkers led to potent ADCs in FRA-high expressing cell lines, the this compound variant showed higher nonspecific cytotoxicity in FRA-negative cells. Specific IC50 values were not provided in a tabular format in the source.
Table 2: In Vivo Efficacy of ADCs with Peptide-Cleavable Linkers in Xenograft Models
| Xenograft Model | ADC Target | Linker Type | Dose (mg/kg) | Outcome | Reference |
| Various | Various | Dipeptide (e.g., Val-Ala, Val-Cit) | Varies | Potent anti-tumor activity |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker and the subsequent evaluation of ADCs incorporating this linker.
Synthesis of Fmoc-Ala-Ala-Asn-PAB-PNP
The synthesis of the peptide linker is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Objective: To synthesize the protected tripeptide-PAB linker activated for payload conjugation.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from asparagine. Wash the resin thoroughly with DMF and DCM.
-
Alanine Coupling: Dissolve Fmoc-Ala-OH, DIC, and HOBt in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin.
-
Second Alanine Coupling: Repeat steps 2 and 3 for the second alanine residue.
-
PAB Moiety Coupling: After Fmoc deprotection of the terminal alanine, couple Fmoc-PAB-OH using DIC and HOBt in DMF.
-
PNP Activation: After the final Fmoc deprotection, wash the resin and suspend it in DCM. Add pyridine followed by p-nitrophenyl chloroformate. Agitate for 4-6 hours.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the Fmoc-Ala-Ala-Asn-PAB-PNP linker by reverse-phase HPLC.
Figure 2: Workflow for the solid-phase synthesis of Fmoc-Ala-Ala-Asn-PAB-PNP.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound linker in cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC construct
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Replace the existing medium with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an ADC with the this compound linker in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Matrigel (optional)
-
ADC construct
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 2-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously (IV) at predetermined doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume (e.g., (Length x Width²)/2) and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is tumor growth inhibition.
Figure 3: General workflow for an in vivo xenograft efficacy study.
Conclusion
The this compound linker represents a sophisticated and highly specific tool in the arsenal of targeted drug delivery technologies. Its reliance on legumain for cleavage offers a distinct mechanism of action compared to more common cathepsin B-cleavable linkers, potentially providing advantages in certain tumor types. The self-immolative nature of the PAB spacer ensures the delivery of an unmodified payload, maximizing its therapeutic potential. While further studies are needed to fully delineate its quantitative performance across a broad range of cancer models, the foundational principles and methodologies outlined in this guide provide a strong framework for its successful implementation in the development of next-generation ADCs and other targeted therapies. The continued exploration and optimization of such linker systems will undoubtedly contribute to the advancement of precision medicine.
References
- 1. Collection - Multiplexed Quantitative Analysis of AntibodyâDrug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - Analytical Chemistry - Figshare [figshare.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted therapeutics, designed to merge the high specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. A critical component of an ADC's design is the linker, which covalently connects the antibody to the cytotoxic payload. The linker's properties are paramount to the overall efficacy and safety of the ADC, ensuring it remains stable in systemic circulation to prevent premature drug release and associated off-target toxicities, while enabling efficient payload liberation at the tumor site.[1][2]
Cleavable linkers are a predominant class of linkers used in ADC development, engineered to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[][4] These triggers exploit the unique physiological and biochemical differences between tumor and healthy tissues, such as altered pH levels, the presence of specific enzymes, or a distinct redox potential.[5] This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs. This guide provides a comprehensive technical overview of the core types of cleavable linkers, their mechanisms of action, comparative quantitative data, and detailed experimental protocols for their characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are primarily categorized into three main types based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of cancer cells, such as cathepsins. These linkers typically incorporate a dipeptide sequence that is recognized and cleaved by these enzymes.
The most prominent example is the valine-citrulline (Val-Cit) linker. Following the binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). This cleavage initiates a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload. While initially thought to be specific to Cathepsin B, it is now understood that other cathepsins like L, S, and F can also cleave the Val-Cit linker, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.
Caption: Mechanism of Protease-Sensitive Linker Cleavage.
pH-Sensitive Linkers
pH-sensitive linkers, most notably hydrazone linkers, are engineered to be stable at the physiological pH of the bloodstream (around 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). This pH differential serves as the trigger for payload release.
The acid-catalyzed hydrolysis of the hydrazone bond results in the formation of a ketone and a hydrazine, thereby liberating the payload. While conceptually straightforward, early generation hydrazone linkers exhibited some instability in plasma, leading to premature drug release. However, advancements in linker chemistry have led to the development of more stable hydrazone-based linkers. The rate of hydrolysis and, consequently, the stability of the linker can be modulated by the electronic and steric properties of the substituents on the hydrazone moiety.
Caption: Mechanism of pH-Sensitive Linker Hydrolysis.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers incorporate a disulfide bond and exploit the significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular environment and the intracellular cytoplasm. The concentration of GSH in the cytoplasm (1-10 mM) is substantially higher than in the blood plasma (~5 µM).
This redox potential gradient ensures that the disulfide bond in the linker remains stable in circulation. Upon internalization of the ADC into a tumor cell, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the thiol-containing payload. The stability of disulfide linkers can be further enhanced by introducing steric hindrance around the disulfide bond, for instance, by adding methyl groups adjacent to the disulfide bridge.
Caption: Mechanism of Glutathione-Sensitive Linker Cleavage.
Quantitative Data on Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC design, directly impacting its pharmacokinetic properties, efficacy, and safety profile. The following tables summarize key quantitative data for different cleavable linkers to facilitate comparison.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker Example | Plasma Source | Half-life (t½) | Reference |
| Protease-Sensitive | Val-Cit-PABC-MMAE | Human | ~230 days | |
| Protease-Sensitive | Phe-Lys-PABC-MMAE | Human | ~30 days | |
| Protease-Sensitive | Glu-Val-Cit (EVCit) | Mouse | ~12 days | |
| pH-Sensitive | Hydrazone | Human | ~2.6 days | |
| pH-Sensitive (Optimized) | AcBut-Acyl Hydrazone | Human | >24 hours (94% intact) | |
| Disulfide | SPDB-DM4 | Rat | ~81 days (extrapolated) |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 2: Cathepsin B Cleavage Rates of Dipeptide Linkers (Model Substrates)
| Dipeptide Sequence | Relative Cleavage Rate (%) |
| Val-Cit | 100 |
| Phe-Lys | >100 |
| Val-Ala | <100 |
| Ala-Ala | < Val-Ala |
Note: Cleavage rates are relative and depend on the specific substrate and assay conditions. Data is compiled from qualitative and comparative statements in the referenced literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and selection of cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, rat, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system
Protocol:
-
Incubate the ADC in plasma at a final concentration of approximately 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Neutralize the eluted ADC sample.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Alternatively, to measure the released payload:
-
Extract the free payload from the plasma samples at each time point using solid-phase extraction or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Caption: Workflow for In Vitro Plasma Stability Assay.
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Lysosomal extract (e.g., from rat liver) or purified lysosomal enzymes (e.g., Cathepsin B)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0)
-
Activating agent for cysteine proteases (e.g., DTT)
-
Reaction termination solution (e.g., acetonitrile)
-
LC-MS/MS system
Protocol:
-
Prepare the lysosomal extract or enzyme solution in the assay buffer. If using a cysteine protease like Cathepsin B, pre-activate it with DTT.
-
Add the ADC to the activated lysosomal extract/enzyme solution to initiate the reaction. A typical ADC concentration is in the micromolar range (e.g., 1 µM), and the enzyme concentration is in the nanomolar range (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding a termination solution like acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest, unconjugated antibody, and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.
-
Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 48-144 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—profoundly influences the ADC's stability, efficacy, and safety profile. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro characterization using standardized assays, is essential for the successful development of the next generation of antibody-drug conjugates. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. iphasebiosci.com [iphasebiosci.com]
Methodological & Application
Application Note: Protocol for Conjugating Ala-Ala-Asn-PAB to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This application note provides a detailed protocol for the conjugation of a drug-linker complex, specifically one containing the enzymatically cleavable Ala-Ala-Asn peptide and a p-aminobenzyl (PAB) self-immolative spacer, to a monoclonal antibody.
The Ala-Ala-Asn sequence is designed to be selectively cleaved by specific proteases that are overexpressed in the tumor microenvironment or within tumor cells. Following enzymatic cleavage of the peptide, the PAB spacer undergoes a 1,6-elimination reaction to release the active drug in its unmodified form. This ensures that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity.
This protocol outlines two common bioconjugation strategies:
-
Cysteine-Directed Conjugation: This method involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, which then react with a maleimide-activated peptide-PAB-drug complex. This approach often results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).
-
Lysine-Directed Conjugation: This technique utilizes the primary amines of lysine residues on the antibody surface to react with an N-hydroxysuccinimide (NHS) ester-activated peptide-PAB-drug complex. This method is straightforward but typically yields a more heterogeneous mixture of ADC species.
This document provides step-by-step experimental protocols, data presentation guidelines, and visual diagrams to assist researchers in the successful development of novel ADCs.
Experimental Protocols
This section is divided into three main parts:
-
Activation of the Ala-Ala-Asn-PAB-Drug Complex
-
Conjugation to the Antibody
-
Purification and Characterization of the ADC
It is assumed that the cytotoxic drug has already been attached to the PAB moiety of the this compound linker. The following protocols begin with the activation of the N-terminus of the peptide for subsequent conjugation to the antibody.
Part 1: Activation of the this compound-Drug Complex
Two activation methods are presented. The choice of method depends on the desired conjugation strategy.
Method A: Activation with a Maleimide Group (for Cysteine Conjugation)
This method uses a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a thiol-reactive maleimide group at the N-terminus of the peptide.
Materials:
-
This compound-Drug
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Purification: Reverse-Phase HPLC (RP-HPLC)
Protocol:
-
Dissolve the this compound-Drug in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve SMCC in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 1.5 to 3-fold molar excess of the SMCC solution to the peptide solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the maleimide-activated peptide-PAB-drug complex by RP-HPLC to remove excess SMCC and by-products.
-
Lyophilize the purified product and store it at -20°C or below under desiccated conditions.
Method B: Activation with an NHS Ester (for Lysine Conjugation)
This method involves creating an NHS ester at the N-terminus of the peptide. This is a more complex chemical synthesis step and is typically performed during the solid-phase synthesis of the peptide. For the purpose of this protocol, we will assume a commercially available or custom-synthesized peptide with a pre-activated N-terminal NHS ester.
Part 2: Conjugation of the Activated Peptide-Linker to the Antibody
Method A: Cysteine-Directed Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reduction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated this compound-Drug
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Solution: 1 M N-acetylcysteine
Protocol:
-
Antibody Reduction:
-
Buffer exchange the mAb into the Reduction Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the reduced antibody through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Dissolve the maleimide-activated this compound-Drug in a minimal amount of DMSO.
-
Add a 5 to 10-fold molar excess of the maleimide-activated linker to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Method B: Lysine-Directed Conjugation
Materials:
-
Monoclonal Antibody (mAb)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
NHS ester-activated this compound-Drug
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer. The antibody concentration should be between 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-activated this compound-Drug in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5 to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
Part 3: Purification and Characterization of the ADC
Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Sephadex G-25 or Superdex 200)
-
Elution Buffer: PBS, pH 7.4
Protocol:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC with the Elution Buffer. The ADC, being a large molecule, will elute first, while smaller molecules like the unreacted linker-drug complex, quenching agent, and hydrolyzed linker will be retained longer.
-
Collect the fractions corresponding to the protein peak (can be monitored by absorbance at 280 nm).
-
Pool the ADC-containing fractions and concentrate if necessary.
Characterization
1. Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy The average DAR can be estimated by measuring the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug.[1][2]
2. DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug-linkers.[3] This allows for the quantification of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs) and the calculation of the average DAR.
Data Presentation
Quantitative data from the characterization of the ADC should be summarized in a clear and structured table for easy comparison.
| Parameter | Cysteine Conjugation | Lysine Conjugation | Reference |
| Antibody Concentration (mg/mL) | 10 | 10 | - |
| Linker-Drug to Antibody Molar Ratio | 8:1 | 15:1 | - |
| Average DAR (by UV-Vis) | 3.8 | 4.2 | [1][2] |
| Average DAR (by HIC) | 3.7 | 4.1 | |
| % Unconjugated Antibody (DAR=0) | < 5% | ~10% | |
| % Aggregation (by SEC) | < 2% | < 3% | - |
| Yield (mg) | 85 | 80 | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
Signaling Pathway and Cleavage Mechanism
Caption: ADC mechanism of action.
References
Application Notes and Protocols for Ala-Ala-Asn-PAB Linker Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-para-aminobenzyl) linker is a specialized, enzymatically cleavable linker system designed for the development of advanced Antibody-Drug Conjugates (ADCs). This tripeptide linker offers a distinct mechanism of action, relying on cleavage by the lysosomal protease legumain, which is often overexpressed in tumor cells. This targeted cleavage within the cancer cell releases the conjugated cytotoxic payload in its fully active form, minimizing off-target toxicity and enhancing the therapeutic window of the ADC.
The p-aminobenzyl carbamate (PABC) component serves as a self-immolative spacer. Following the enzymatic cleavage of the amide bond C-terminal to the asparagine residue, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified drug. This application note provides detailed protocols for the synthesis of the drug-linker conjugate, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC, along with relevant quantitative data for performance assessment.
Data Presentation
Table 1: In Vitro Cytotoxicity of an ADC with a Legumain-Cleavable Asn-Asn-PABC-MMAE Linker
| Cell Line | Target Antigen | IC50 (µg/mL) |
| SKBR3 | HER2+ | ~0.03[1] |
| Granta-519 | CD79+ | Not specified |
| RL | CD79+ | Not specified |
Note: Data is for an ADC with an Asn-Asn-PABC-MMAE linker, a close analog of the this compound linker, demonstrating the potency of legumain-cleavable ADCs.
Table 2: Plasma Stability of an ADC with a Legumain-Cleavable Asn-Asn-PABC-MMAE Linker
| Plasma Source | Incubation Time | Payload Loss (%) |
| Human Serum | 7 days | ~2%[2] |
| Mouse Serum | 7 days | up to 20%[2] |
Note: This data for a closely related Asn-containing linker highlights the excellent stability of legumain-cleavable linkers in human plasma.[2]
Mandatory Visualization
Caption: Mechanism of drug release from an this compound-linked ADC.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH
This protocol describes the synthesis of the tripeptide linker using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of the first Alanine:
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the second Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Synthesis of Maleimide-Ala-Ala-Asn-PAB-Payload
This protocol outlines the steps to couple the synthesized tripeptide to a PAB spacer and a cytotoxic payload, followed by functionalization with a maleimide group for antibody conjugation. This is a representative protocol and may require optimization for specific payloads.
Materials:
-
Fmoc-Ala-Ala-Asn(Trt)-OH (from Protocol 1)
-
p-aminobenzyl alcohol (PABA)
-
Triphosgene
-
Cytotoxic payload with a primary or secondary amine (e.g., MMAE)
-
Maleimide-PEGn-NHS ester
-
DIPEA
-
DMF, DCM, Pyridine
Procedure:
-
Activation of PABA: React p-aminobenzyl alcohol with triphosgene to form the corresponding chloroformate.
-
Coupling of Payload to PABC: React the activated PABC with the amine-containing payload in the presence of a base like pyridine to form the PABC-Payload conjugate.
-
Coupling of Peptide to PABC-Payload:
-
Couple the purified Fmoc-Ala-Ala-Asn(Trt)-OH to the PABC-Payload using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Remove the Trt and Fmoc protecting groups.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected H2N-Ala-Ala-Asn-PAB-Payload and a maleimide-PEGn-NHS ester in anhydrous DMF.
-
Add DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Purification: Purify the final Maleimide-Ala-Ala-Asn-PAB-Payload by reverse-phase HPLC.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Maleimide-Ala-Ala-Asn-PAB-Payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine
-
Conjugation buffer: PBS with 5 mM EDTA, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction (typically targeting a DAR of 4 or 8).
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-Ala-Ala-Asn-PAB-Payload in a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction at room temperature for 1-2 hours.
-
-
Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a formulation buffer (e.g., PBS).
-
Collect the fractions corresponding to the purified ADC.
-
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from high concentration of ammonium sulfate or sodium chloride to a low concentration) in a phosphate buffer.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
The different peaks correspond to ADCs with different DARs (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)-HPLC
-
Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Method:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase, typically a phosphate buffer with a salt like NaCl.
-
Monitor the elution by UV absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates.
-
3. Mass Spectrometry (MS) for Confirmation of Conjugation
-
Principle: Mass spectrometry can be used to determine the molecular weight of the intact ADC and its subunits, confirming the successful conjugation and providing information on the DAR distribution.
-
Method:
-
For intact mass analysis, the purified ADC can be analyzed by LC-MS using a reversed-phase column with a gradient of acetonitrile in water with formic acid.
-
For analysis of subunits, the ADC can be reduced to separate the light and heavy chains prior to LC-MS analysis.
-
The mass difference between the unconjugated and conjugated antibody/subunits will correspond to the mass of the attached drug-linker.
-
References
Constructing a Targeted Anti-Tumor Weapon: A Step-by-Step Guide to Ala-Ala-Asn-PAB Antibody-Drug Conjugate (ADC) Synthesis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. By combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug, ADCs offer the potential for enhanced efficacy and reduced off-target toxicity. This application note provides a detailed, step-by-step guide for the construction of an ADC utilizing a legumain-cleavable Ala-Ala-Asn-p-aminobenzyl (PAB) linker, a system designed for efficient and specific payload release within the tumor microenvironment.
This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of bioconjugation chemistry. It outlines the synthesis of the drug-linker conjugate, the preparation of the antibody, the final conjugation reaction, and the essential characterization of the resulting ADC.
I. Principle of Ala-Ala-Asn-PAB ADC Technology
The Ala-Ala-Asn tripeptide sequence serves as a substrate for legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[1][2][3] Upon enzymatic cleavage of the asparagine residue, the PAB spacer undergoes a self-immolative 1,6-elimination, releasing the unmodified cytotoxic drug directly at the site of action.[4] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.
II. Experimental Workflow Overview
The construction of an this compound ADC is a multi-stage process that requires careful execution and purification at each step. The overall workflow can be summarized as follows:
III. Detailed Experimental Protocols
A. Synthesis of the Maleimide-Activated Drug-Linker Conjugate
This section details the synthesis of the drug-linker construct ready for conjugation to the antibody. A pre-synthesized Fmoc-Ala-Ala-Asn-PAB-PNP linker is recommended for streamlined synthesis.
1. Attachment of Payload to the Linker
-
Objective: To react an amine-containing cytotoxic payload with the p-nitrophenyl (PNP) activated linker.
-
Materials:
-
Fmoc-Ala-Ala-Asn-PAB-PNP
-
Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Protocol:
-
Dissolve Fmoc-Ala-Ala-Asn-PAB-PNP (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the payload solution to the linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the Fmoc-Ala-Ala-Asn-PAB-Payload conjugate by reverse-phase flash chromatography.
-
Lyophilize the pure fractions to obtain a solid product.
-
2. Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group to expose the terminal amine for maleimide activation.
-
Protocol:
-
Dissolve the purified Fmoc-Ala-Ala-Asn-PAB-Payload in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30-60 minutes, monitoring by LC-MS.
-
Once complete, remove the solvent under vacuum.
-
3. Maleimide Activation
-
Objective: To install a maleimide group for thiol-specific conjugation to the antibody.
-
Protocol:
-
Dissolve the deprotected H2N-Ala-Ala-Asn-PAB-Payload in anhydrous DMF.
-
In a separate vial, dissolve a maleimide-PEGn-NHS ester (1.2 equivalents) in anhydrous DMF.
-
Add the NHS-maleimide solution to the linker-payload solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Purify the Maleimide-Ala-Ala-Asn-PAB-Payload by reverse-phase chromatography.
-
Lyophilize the pure fractions to obtain the final activated drug-linker.
-
B. Preparation of the Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups. The extent of reduction will determine the final drug-to-antibody ratio (DAR).
-
Objective: To generate free thiol groups on the antibody for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis)
-
-
Protocol:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will directly influence the number of reduced disulfide bonds. A typical starting point is a 2-5 molar excess over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using SEC or dialysis to remove excess reducing agent. The purified, reduced antibody should be used immediately in the conjugation step.
-
C. Conjugation of the Drug-Linker to the Antibody
This is the final step where the maleimide-activated drug-linker is covalently attached to the reduced antibody.
-
Objective: To form the final ADC through a thiol-maleimide reaction.
-
Protocol:
-
Dissolve the Maleimide-Ala-Ala-Asn-PAB-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).
-
Immediately add the drug-linker solution to the purified, reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the purified ADC.
-
IV. Characterization of the this compound ADC
Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety. The following are key analytical techniques:
A. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Two common methods for its determination are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
1. UV-Vis Spectroscopy
-
Principle: This method relies on the distinct absorbance maxima of the antibody (at 280 nm) and the cytotoxic drug.
-
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the absorbance maximum of the drug (A_λmax_).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
-
2. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
-
Protocol:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The resulting chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).
-
The weighted average DAR is calculated based on the relative area of each peak.
-
B. Purity and Aggregation Analysis
-
Technique: Size Exclusion Chromatography (SEC)
-
Purpose: To assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments. A high-purity ADC preparation should exhibit a single, symmetrical main peak.
C. Mass Spectrometry
-
Technique: Intact mass analysis (e.g., LC-MS)
-
Purpose: To confirm the identity of the ADC and to determine the distribution of different DAR species.
V. Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained during the ADC construction and characterization. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Illustrative Reaction Parameters and Yields
| Step | Key Parameters | Typical Yield (%) |
|---|---|---|
| Payload Attachment | 1.2 eq. linker, RT, 3h | 85-95% |
| Fmoc Deprotection | 20% piperidine/DMF, RT, 45 min | >95% |
| Maleimide Activation | 1.2 eq. Maleimide-PEGn-NHS, RT, 1.5h | 80-90% |
| Antibody Reduction | 3 eq. TCEP, 37°C, 1.5h | >98% recovery |
| Conjugation | 7-fold excess drug-linker, RT, 1.5h | >90% conjugation efficiency |
| Purification | SEC | >95% monomer |
Table 2: Illustrative ADC Characterization Data
| Parameter | Method | Result |
|---|---|---|
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Average DAR | HIC | 3.9 |
| Purity (monomer) | SEC | >98% |
| Aggregation | SEC | <2% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
VI. Signaling Pathway and Mechanism of Action
VII. Conclusion
The this compound linker system offers a promising platform for the development of next-generation ADCs with enhanced tumor-specific payload delivery. The detailed protocols and characterization methods provided in this application note serve as a comprehensive guide for researchers in the field of targeted cancer therapeutics. Careful optimization of each step is crucial for the successful construction of a safe and effective antibody-drug conjugate.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Ala-Asn-PAB in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide linker, Alanine-Alanine-Asparagine-p-aminobenzylcarbamate (Ala-Ala-Asn-PAB), is a critical component in the development of targeted cancer therapies, specifically in the field of Antibody-Drug Conjugates (ADCs). This linker system is designed for selective cleavage by the lysosomal protease legumain, an enzyme often overexpressed in the tumor microenvironment and within cancer cells. This targeted cleavage mechanism allows for the conditional release of potent cytotoxic payloads at the tumor site, thereby minimizing systemic toxicity and enhancing the therapeutic index of the ADC. These application notes provide a comprehensive overview of the use of this compound in oncology research, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action
The this compound linker acts as a bridge between a monoclonal antibody (mAb) that targets a tumor-associated antigen and a cytotoxic drug. The specificity of this system relies on the enzymatic activity of legumain, an asparaginyl endopeptidase.
The process of payload release is as follows:
-
The ADC binds to the target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
-
Within the acidic environment of the lysosome, legumain recognizes and cleaves the peptide bond C-terminal to the asparagine (Asn) residue in the Ala-Ala-Asn sequence.
-
This cleavage event triggers a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer.
-
The spontaneous electronic cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
The released payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or inducing DNA damage.
Quantitative Data
The following tables summarize the available quantitative data for ADCs utilizing the this compound linker system. It is important to note that publicly available data for this specific linker is limited.
Table 1: In Vitro Cytotoxicity of ADCs with this compound Linker
| ADC Construct | Cell Line | Antigen Expression | IC50 | Reference |
| Farletuzumab-Ala-Ala-Asn-PABC-Eribulin | Folate Receptor Alpha (FRA)-positive | High | Potent (exact value not specified) | (Cheng X, et al., 2018) |
| Farletuzumab-Ala-Ala-Asn-PABC-Eribulin | FRA-negative | Negative | Higher nonspecific cytotoxicity compared to Val-Cit linker | (Cheng X, et al., 2018) |
| Anti-Her2-PEG2-AlaAlaAsn-PABC-Eribulin | SK-BR-3 (HER2-positive) | High | Similar to other linkers (exact value not specified) | (Mentioned in review of Cheng et al. work) |
| Ala-Ala-Asn-PABC-MMAE (Prodrug) | Not specified | Not applicable | Less toxic than free MMAE | (Bajjuri et al.) |
Table 2: In Vivo Efficacy of ADCs with this compound Linker
| ADC Construct | Xenograft Model | Dosing | Outcome | Reference |
| Ala-Ala-Asn-PABC-MMAE (Prodrug) | Mouse model | Not specified | Less toxic than free MMAE | (Bajjuri et al.) |
| Anti-Her2-PEG2-AlaAlaAsn-PABC-Eribulin | Not specified | Not specified | Data not disclosed | (Mentioned in review of Cheng et al. work) |
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and evaluation of ADCs utilizing the this compound linker. These should be adapted and optimized for specific antibodies, payloads, and experimental systems.
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-Ala-Ala-Asn-PAB)
This protocol describes the synthesis of the cytotoxic drug conjugated to the this compound linker prior to antibody conjugation.
Materials:
-
Fmoc-Ala-Ala-Asn(Trt)-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Cytotoxic payload with a suitable conjugation handle (e.g., amine)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reversed-phase HPLC system for purification
Procedure:
-
Solid-Phase Peptide Synthesis: a. Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM. b. Couple Fmoc-Asn(Trt)-OH to the resin using DIPEA. c. Perform successive couplings of Fmoc-Ala-OH twice using HBTU/DIPEA in DMF, with Fmoc deprotection using piperidine in DMF between each coupling.
-
PAB Spacer Attachment: a. Deprotect the N-terminal Fmoc group of the resin-bound tripeptide. b. Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the peptide.
-
Payload Conjugation: a. Activate the hydroxyl group of the PAB spacer (e.g., by conversion to a p-nitrophenyl carbonate). b. React the activated linker with the amine-containing cytotoxic payload in the presence of a base like DIPEA in DMF.
-
Cleavage and Deprotection: a. Cleave the drug-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purification: a. Purify the crude drug-linker conjugate by reversed-phase HPLC. b. Characterize the purified product by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the Payload-Ala-Ala-Asn-PAB to a monoclonal antibody. A common method involves the use of a maleimide on the linker to react with reduced interchain disulfides on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Payload-Ala-Ala-Asn-PAB with a maleimide group (e.g., MC-Ala-Ala-Asn-PAB)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: a. Prepare the mAb in PBS. b. Add a controlled molar excess of TCEP or DTT to partially reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours. d. Remove the reducing agent by buffer exchange using a desalting column.
-
Conjugation Reaction: a. Add the maleimide-functionalized Payload-Ala-Ala-Asn-PAB to the reduced mAb at a specific molar ratio to control the drug-to-antibody ratio (DAR). b. Incubate the reaction at 4°C or room temperature for 1-4 hours.
-
Quenching: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).
-
Characterization: a. Determine the protein concentration by measuring absorbance at 280 nm. b. Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency and specificity of the ADC in cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density. b. Allow the cells to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Replace the medium in the cell plates with the treatment solutions. c. Include untreated cells as a negative control.
-
Incubation: a. Incubate the plates for 72-120 hours, depending on the cell line and payload mechanism of action.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general guideline for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive tumor cells
-
ADC, vehicle control, and potentially unconjugated antibody and free payload control groups
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant the antigen-positive tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: a. Randomize the mice into treatment groups. b. Administer the ADC, vehicle, and other controls intravenously at the desired dose and schedule.
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight and overall health of the mice.
-
Endpoint: a. The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. b. Efficacy is assessed by comparing the tumor growth inhibition in the ADC-treated group to the control groups.
Protocol 5: Legumain Cleavage Assay
This assay confirms the specific cleavage of the this compound linker by legumain.
Materials:
-
Payload-Ala-Ala-Asn-PAB conjugate
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.5)
-
LC-MS system
Procedure:
-
Reaction Setup: a. Incubate the Payload-Ala-Ala-Asn-PAB conjugate with and without activated recombinant legumain in the assay buffer at 37°C.
-
Time-Course Analysis: a. At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong acid).
-
LC-MS Analysis: a. Analyze the samples by LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.
-
Specificity Control: a. As a negative control, incubate the conjugate in the assay buffer without legumain to assess non-enzymatic degradation. b. Optionally, include a legumain inhibitor to confirm that the cleavage is legumain-dependent.
Conclusion
The this compound linker represents a valuable tool in the design of next-generation ADCs for targeted cancer therapy. Its specific cleavage by legumain offers the potential for enhanced tumor-specific payload delivery and a wider therapeutic window. The protocols provided herein offer a foundation for researchers to explore the applications of this promising linker technology in their oncology research and drug development programs. Further optimization and validation of these protocols will be essential for the successful preclinical and clinical development of ADCs incorporating the this compound linker.
Application Note: Site-Specific Antibody Conjugation Using a Legumain-Cleavable Ala-Ala-Asn-PAB Linker
This application note provides a detailed protocol and supporting data for the site-specific conjugation of payloads to antibodies using a linker system incorporating an Alanine-Alanine-Asparagine (Ala-Ala-Asn) peptide sequence and a p-aminobenzyl (PAB) self-immolative spacer. This technology is designed for the development of Antibody-Drug Conjugates (ADCs) that release their cytotoxic payload in response to the tumor-associated enzyme, legumain.
Principle of the Method
The development of next-generation Antibody-Drug Conjugates (ADCs) relies on the precise, site-specific attachment of cytotoxic drugs to an antibody and their subsequent controlled release at the tumor site. The Ala-Ala-Asn-PAB linker is an advanced, cleavable linker system designed for enhanced tumor selectivity.
The core of this technology is the tripeptide sequence, Ala-Ala-Asn, which is a specific substrate for the endopeptidase legumain. Legumain is an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, while having limited activity in healthy tissues and plasma. This differential expression allows for targeted cleavage of the linker and release of the drug primarily at the site of the tumor.
The mechanism involves several key steps:
-
Systemic Circulation: The ADC circulates systemically, with the linker remaining stable in the bloodstream, preventing premature drug release and minimizing off-target toxicity.
-
Tumor Targeting & Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC complex, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle rich in active legumain.
-
Enzymatic Cleavage: Inside the lysosome, legumain recognizes and cleaves the peptide linker at the C-terminal side of the asparagine (Asn) residue.
-
Self-Immolation and Payload Release: Cleavage of the peptide initiates the spontaneous 1,6-elimination of the PAB spacer, which promptly releases the active, unmodified cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.
This targeted release mechanism enhances the therapeutic window of the ADC by concentrating the cytotoxic agent within cancer cells while reducing systemic exposure.
Caption: ADC mechanism: from systemic circulation to targeted tumor cell killing.
Data Presentation
The performance of ADCs constructed with the this compound linker is summarized below. Data is compiled from representative studies and may vary based on the specific antibody, payload, and tumor model used.
Table 1: Conjugation and Physicochemical Properties
| Parameter | Representative Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Conjugation Yield | > 85% | UV-Vis Spectroscopy |
| Monomeric Purity | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregation | < 5% | SEC-HPLC |
Table 2: In Vitro Stability and Efficacy
| Assay | Condition | Result |
| Human Plasma Stability | 37°C, 7 days | >95% ADC-Payload Intact.[1] |
| Mouse Plasma Stability | 37°C, 7 days | ~85% ADC-Payload Intact.[1] |
| Cytotoxicity (IC50) | Antigen-Positive Cell Line | 0.5 - 5 nM |
| Cytotoxicity (IC50) | Antigen-Negative Cell Line | > 1000 nM |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a thiol-reactive payload-linker construct to an antibody. Site-specific conjugation is achieved by the partial reduction of interchain disulfide bonds.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol aims to reduce a subset of the interchain disulfide bonds to generate reactive thiol groups for conjugation, while preserving the antibody's structural integrity.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH2O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Adjust the concentration of the mAb solution to 5-10 mg/mL with cold PBS.
-
For each mg of mAb, add a calculated molar excess of TCEP. A typical starting point is a 2.5 to 3.5 molar excess of TCEP per mAb.
-
Note: The optimal TCEP ratio must be determined empirically for each antibody to achieve the desired DAR.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP by passing the solution through a pre-equilibrated desalting column according to the manufacturer's instructions.
-
Measure the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. Proceed immediately to the conjugation step.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol describes the conjugation of a maleimide-activated linker-payload to the newly generated thiol groups on the antibody.
Materials:
-
Reduced mAb from Protocol 1
-
This compound-Payload-Maleimide construct dissolved in DMSO (e.g., 10 mM stock)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
Procedure:
-
Bring the reduced mAb solution to room temperature.
-
Add the this compound-Payload-Maleimide stock solution to the reduced mAb. A typical starting point is a 1.5 to 2.0 molar excess of linker-payload per generated thiol group.
-
Note: The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.
-
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide linker-payload. Incubate for 20 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
This protocol purifies the ADC from unconjugated linker-payload and other reactants.
Materials:
-
Quenched conjugation reaction mixture
-
Purification buffer (e.g., PBS, pH 7.4)
-
Centrifugal desalting columns or SEC system
Procedure:
-
Purification: Purify the ADC using a desalting column or by size exclusion chromatography (SEC). Exchange the buffer into a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).
-
Concentration Measurement: Determine the final concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.
-
DAR Analysis (HIC-HPLC):
-
Use a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Elute the ADC using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
Calculate the average DAR from the weighted average of the peak areas corresponding to different drug-loaded species.
-
-
Aggregation Analysis (SEC-HPLC):
-
Use a size exclusion chromatography (SEC) column.
-
Elute the ADC isocratically with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Monitor the eluate by UV absorbance at 280 nm. The percentage of aggregates (high molecular weight species) can be quantified relative to the main monomeric ADC peak.
-
Caption: Workflow for the preparation and analysis of a site-specific ADC.
Conclusion
The this compound linker system offers a robust platform for the development of highly selective and potent Antibody-Drug Conjugates. Its key advantage lies in its specific cleavage by the tumor-associated enzyme legumain, leading to controlled payload release and potentially a wider therapeutic window compared to linkers that are sensitive to a broader range of proteases.[2][3] The protocols and data presented herein provide a comprehensive guide for researchers and drug developers looking to leverage this advanced linker technology for targeted cancer therapy.
References
Application Notes and Protocols for Ala-Ala-Asn-PAB Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) serves as a specific substrate for the endolysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase). Legumain is overexpressed in various pathologies, including a number of cancers, making it a target for diagnostic and therapeutic applications. The Ala-Ala-Asn sequence, often incorporated as part of a p-aminobenzyl (PAB) linker system in antibody-drug conjugates (ADCs), allows for the targeted release of cytotoxic payloads within the tumor microenvironment.[1][2] This document provides detailed protocols for an in vitro cleavage assay using a fluorogenic substrate to characterize the enzymatic activity of legumain on the Ala-Ala-Asn sequence.
Principle of the Assay
The assay quantifies the proteolytic activity of legumain by monitoring the cleavage of a synthetic fluorogenic substrate, Z-Ala-Ala-Asn-AMC. This substrate consists of the Ala-Ala-Asn peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in the intact substrate. Upon enzymatic cleavage by legumain at the C-terminus of the asparagine residue, the AMC fluorophore is released.[3][4] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured over time using a fluorescence microplate reader.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example |
| Z-Ala-Ala-Asn-AMC | MedChemExpress | HY-P0213 |
| Recombinant Human Legumain | R&D Systems | 2199-CY |
| Legumain Assay Buffer (50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5) | - | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | - | - |
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve Z-Ala-Ala-Asn-AMC in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Enzyme Stock Solution (e.g., 100 µg/mL): Reconstitute recombinant human legumain in the recommended buffer (e.g., 25 mM MES, 150 mM NaCl, pH 5.5) to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Complete Assay Buffer: Prepare the Legumain Assay Buffer and, immediately before use, add DTT to a final concentration of 2 mM.
Experimental Protocols
Protocol 1: Determination of Legumain Activity
This protocol is designed to measure the rate of cleavage of the Z-Ala-Ala-Asn-AMC substrate by legumain.
-
Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution in Complete Assay Buffer to the desired final concentration. A typical starting concentration is 50 µM.[5]
-
Prepare Enzyme Working Solution: Thaw the legumain stock solution on ice and dilute it to the desired final concentration (e.g., 2 nM) in pre-warmed Complete Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
Assay Setup:
-
Add 50 µL of the enzyme working solution to the wells of a 96-well black microplate.
-
Include control wells:
-
Substrate Blank: 50 µL of Complete Assay Buffer without the enzyme.
-
Enzyme Blank: 50 µL of the enzyme working solution and 50 µL of Complete Assay Buffer without the substrate.
-
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol determines the affinity of the enzyme for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ).
-
Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of the Z-Ala-Ala-Asn-AMC substrate in Complete Assay Buffer. A typical concentration range would be 0.5 µM to 200 µM.
-
Prepare Enzyme Working Solution: Prepare the legumain working solution as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of the enzyme working solution to each well.
-
Add 50 µL of each substrate dilution to the respective wells.
-
Include a substrate blank for each substrate concentration.
-
-
Fluorescence Measurement: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Data Presentation
Table 1: Example Data for Legumain Specific Activity
| Enzyme Concentration (nM) | Substrate Concentration (µM) | V₀ (RFU/min) | Specific Activity (RFU/min/nM) |
| 2 | 50 | 500 | 250 |
| 4 | 50 | 1000 | 250 |
| 8 | 50 | 2000 | 250 |
Table 2: Example Michaelis-Menten Kinetic Parameters for Legumain
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (RFU/min) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 - 90 | Determined Experimentally | Calculated | Calculated |
Note: The Kₘ value for human legumain with Z-Ala-Ala-Asn-AMC has been reported to be in the range of 80-90 µM. Vₘₐₓ, k꜀ₐₜ, and k꜀ₐₜ/Kₘ are dependent on experimental conditions and enzyme concentration.
Visualizations
Caption: Enzymatic cleavage of the fluorogenic substrate.
Caption: Experimental workflow for the cleavage assay.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Ala-Ala-Asn-PAB Linker in Novel ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker is a protease-cleavable linker system that offers a distinct mechanism of action for intracellular drug release.
This document provides detailed application notes on the this compound linker, including its mechanism of action, and comprehensive protocols for its use in the development of novel ADCs.
Linker Characteristics and Mechanism of Action
The this compound linker is a tripeptide-based linker designed for cleavage by the lysosomal protease legumain. Legumain is an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within tumor cells.[1] This specificity provides a targeted release mechanism for the cytotoxic payload.
Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of legumain facilitate the cleavage of the peptide linker at the C-terminus of the asparagine residue. This cleavage event initiates a self-immolative cascade through the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm, where it can exert its therapeutic effect.
Caption: Mechanism of action of an ADC with an this compound linker.
Data Presentation
Quantitative data for ADCs utilizing asparagine-containing, legumain-cleavable linkers demonstrate their high stability and potent anti-tumor activity. While specific in vivo efficacy data for the precise this compound linker is limited in publicly available literature, data from the closely related and well-characterized Asn-Asn linker provides a strong surrogate for its expected performance.
Table 1: In Vitro Cytotoxicity of an Anti-CD79b ADC with an Asn-Asn-PAB-MMAE Linker
| Cell Line | Legumain Expression | IC50 (µg/mL) |
| RL | Low | ~0.03 |
| Granta-519 | High | ~7-fold more potent than Val-Cit linker ADC |
Data is derived from a study on a closely related Asn-Asn linker and is presented as a representative example of the potency of asparagine-containing legumain-cleavable linkers.
Table 2: Plasma Stability of Legumain-Cleavable ADCs
| Plasma Source | Incubation Time | Intact ADC Remaining |
| Human Serum | 7 days | >85% |
| Mouse Serum | 7 days | >85% |
This data highlights the excellent stability of asparagine-containing linkers in circulation, which is crucial for minimizing off-target toxicity.[2]
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of the linker-payload conjugate and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of the Linker-Payload Construct
This protocol outlines the reaction of an amine-containing cytotoxic payload with an Fmoc-protected this compound linker.
Caption: Workflow for the synthesis of the linker-payload construct.
Materials:
-
Fmoc-Ala-Ala-Asn-PAB-PNP
-
Amine-containing cytotoxic payload (e.g., MMAE, DXd)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Thin-Layer Chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Reverse-phase flash chromatography system
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the Fmoc-Ala-Ala-Asn-PAB-PNP linker to the payload solution. A molar excess of the linker (1.2-1.5 equivalents) is recommended.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, purify the reaction mixture by reverse-phase flash chromatography to isolate the Fmoc-Ala-Ala-Asn-PAB-Payload conjugate.
Protocol 2: Activation of the Linker-Payload
This protocol describes the removal of the Fmoc protecting group and the introduction of a maleimide group for antibody conjugation.
2.1 Fmoc Deprotection:
-
Dissolve the purified Fmoc-Ala-Ala-Asn-PAB-Payload in DMF.
-
Add a solution of 20% piperidine in DMF to the linker-payload solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under vacuum.
2.2 Maleimide Functionalization:
-
Dissolve the deprotected H2N-Ala-Ala-Asn-PAB-Payload in a suitable anhydrous solvent like DMF.
-
Dissolve a maleimide-PEGn-NHS ester (1.1-1.3 equivalents) in the same solvent.
-
Add the NHS-maleimide solution to the linker-payload solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the maleimide-activated linker-payload by reverse-phase chromatography.
Protocol 3: Preparation of the Monoclonal Antibody
This protocol involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a freshly prepared solution of TCEP to the mAb solution to a final concentration of 1-5 mM. The exact concentration should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the reduced antibody using a desalting column to remove excess TCEP.
Protocol 4: Conjugation and Purification of the ADC
This is the final step to form the ADC.
Caption: Workflow for the final ADC conjugation and purification.
Materials:
-
Reduced monoclonal antibody
-
Maleimide-activated linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Characterization instruments (e.g., Hydrophobic Interaction Chromatography - HIC-HPLC, SDS-PAGE)
Procedure:
-
Dissolve the purified Maleimide-Ala-Ala-Asn-PAB-Payload in a small amount of DMSO to a concentration of 10-20 mM.
-
Immediately after purifying the reduced antibody, add the linker-payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine.
-
Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR) by HIC-HPLC, percentage of aggregation by SEC, and purity by SDS-PAGE.
Conclusion
The this compound linker represents a promising technology for the development of next-generation ADCs. Its specific cleavage by legumain, which is overexpressed in many tumors, offers a targeted drug release mechanism that can potentially improve the therapeutic window of ADCs. The protocols provided herein offer a comprehensive guide for researchers to synthesize and conjugate this linker to create novel and potent antibody-drug conjugates for preclinical evaluation. Careful optimization of the conjugation conditions is essential to achieve a desirable DAR and maintain the integrity and efficacy of the final ADC product.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ala-Ala-Asn-PAB Conjugation
Welcome to the technical support center for Ala-Ala-Asn-PAB conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to poor conjugation efficiency. The this compound (Alanine-Alanine-Asparagine-p-aminobenzyl alcohol) linker is a specialized, enzymatically cleavable linker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound linker is primarily used as a cleavable linker in antibody-drug conjugates (ADCs).[2][4] The peptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage releases the conjugated payload in its active form within the target cell.
Q2: What is the solubility of the this compound linker?
The this compound linker generally exhibits poor water solubility. It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For applications requiring improved aqueous solubility, PEGylated versions of the linker are available.
Q3: How is the this compound linker typically activated for conjugation?
The p-aminobenzyl alcohol (PAB) moiety can be functionalized to react with various chemical groups. For conjugation to primary amines (e.g., on a payload molecule), the linker is often supplied with an activated p-nitrophenyl (PNP) carbonate group (Fmoc-Ala-Ala-Asn-PAB-PNP). For conjugation to thiol groups (e.g., on a reduced antibody), a maleimide group is typically introduced to the linker-payload construct.
Q4: What are the key reaction conditions to consider for a successful conjugation?
Successful conjugation depends on several factors, including pH, temperature, molar ratio of reactants, and the absence of interfering substances in the buffer. The optimal conditions will vary depending on the specific molecules being conjugated and the reactive chemistries employed.
Troubleshooting Guide: Low Conjugation Efficiency
This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Issue 1: Low or no conjugation of the payload to the this compound linker.
-
Possible Cause: Inefficient activation of the PAB moiety. If you are starting with a non-activated this compound, the hydroxyl group of the p-aminobenzyl alcohol needs to be converted into a more reactive group to facilitate conjugation with your payload.
-
Solution: Ensure complete activation. If preparing an activated linker such as a p-nitrophenyl carbonate, verify the reaction completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) before proceeding with the payload conjugation.
-
Possible Cause: The payload's reactive group (e.g., an amine) is sterically hindered or has low nucleophilicity.
-
Solution: Consider introducing a spacer molecule to reduce steric hindrance. Optimization of the reaction pH to deprotonate the amine and increase its nucleophilicity can also be beneficial.
Issue 2: Low yield of the final conjugate (e.g., ADC) when reacting a pre-formed this compound-payload with a target protein.
-
Possible Cause: Degradation or hydrolysis of the activated linker-payload construct. Activated linkers, especially those with N-hydroxysuccinimide (NHS) esters or maleimide groups, are susceptible to hydrolysis in aqueous buffers.
-
Solution: Prepare the activated linker-payload solution immediately before use. Minimize the time the construct spends in aqueous buffer before the conjugation reaction. Ensure that all solvents are anhydrous, particularly for storage of the reactive compounds.
-
Possible Cause: Presence of interfering substances in the reaction buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the amine-reactive linker.
-
Solution: Perform buffer exchange of your target protein into an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, prior to conjugation.
-
Possible Cause: Suboptimal pH of the reaction buffer. The efficiency of amine-reactive conjugations is highly pH-dependent. For NHS esters, a pH range of 7.2-8.5 is generally optimal. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to ensure specific reaction with thiols while minimizing reaction with amines.
-
Solution: Optimize the reaction pH by performing small-scale trial reactions at different pH values within the recommended range.
-
Possible Cause: Insufficient molar excess of the linker-payload construct.
-
Solution: Increase the molar ratio of the linker-payload to the target protein. A 5 to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
Possible Cause: Poor solubility of the linker-payload construct in the reaction buffer. The hydrophobic nature of the PAB moiety and many cytotoxic payloads can lead to aggregation and precipitation.
-
Solution: A small amount of a compatible organic co-solvent (e.g., DMSO, DMF) can be used to maintain the solubility of the linker-payload. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the target protein.
Issue 3: High levels of aggregation or precipitation of the final conjugate.
-
Possible Cause: High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.
-
Solution: Optimize the conjugation reaction to target a lower DAR by reducing the molar excess of the linker-payload or by shortening the reaction time. Characterize the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Possible Cause: The final conjugate is not stable in the storage buffer.
-
Solution: Screen different buffer formulations for storage. The addition of excipients such as polysorbates or sugars may help to stabilize the conjugate and prevent aggregation.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters for optimizing the conjugation of a maleimide-activated this compound-payload to a thiol-containing protein (e.g., a reduced antibody).
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. |
| Temperature | 4 - 25 °C | Lower temperatures can help to improve stability and reduce hydrolysis of the maleimide group. |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | A molar excess drives the reaction towards completion. The optimal ratio should be determined empirically. |
| Reaction Time | 1 - 4 hours | Longer reaction times may increase the risk of hydrolysis and aggregation. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Improves solubility of the hydrophobic linker-payload. Higher concentrations can denature the protein. |
| Buffer System | PBS, HEPES | Must be free of primary amines and thiols. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Maleimide-Activated this compound-Payload to a Reduced Antibody
This protocol provides a general workflow. Specific conditions may need to be optimized for your particular antibody and payload.
-
Antibody Preparation:
-
Reduce the interchain disulfide bonds of the antibody using a mild reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). A 10-fold molar excess of TCEP is a common starting point.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column, buffer exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the maleimide-activated this compound-payload in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the reduced antibody solution.
-
Incubate the reaction at 4°C for 4 hours or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a thiol-containing reagent, such as N-acetylcysteine or cysteine, to a final concentration of 1 mM to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final conjugate for purity, aggregation (by SEC), and drug-to-antibody ratio (by HIC or LC-MS).
-
Visualizations
Caption: A typical experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: A decision tree for troubleshooting poor this compound conjugation efficiency.
References
Technical Support Center: Enhancing the Stability of Ala-Ala-Asn-PAB Linkers
For researchers, scientists, and drug development professionals utilizing Ala-Ala-Asn-PAB linkers in their antibody-drug conjugates (ADCs), ensuring linker stability is paramount for therapeutic success. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound linker instability in vivo?
The instability of peptide-based linkers like this compound primarily stems from premature enzymatic cleavage in the bloodstream before the ADC reaches the target tumor cells. The two main culprits are:
-
Neutrophil Elastase (NE): A serine protease released by neutrophils, which can recognize and cleave certain peptide sequences.[1][2]
-
Carboxylesterases (CES): Particularly Ces1c in rodents, these enzymes can hydrolyze the linker, leading to premature drug release. This is a significant consideration in preclinical mouse models.[]
Q2: How does the stability of this compound linkers in human plasma compare to mouse plasma?
There is a notable difference in linker stability between human and mouse plasma. Mouse plasma contains a specific carboxylesterase, Ces1c, which is known to be highly effective at cleaving certain peptide linkers, including those with a PABC spacer.[] This can lead to significantly shorter half-lives of ADCs in mouse models compared to what is observed in human plasma, where the corresponding enzyme is less active or absent. This discrepancy is a critical factor to consider when translating preclinical data to clinical expectations.
Q3: What are the main strategies to improve the stability of this compound linkers?
Several strategies can be employed to enhance the stability of the this compound linker:
-
Amino Acid Modification: Incorporating non-natural D-amino acids in place of the natural L-amino acids can render the peptide sequence unrecognizable to proteases, thereby preventing cleavage.
-
Hydrophilic Modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to the linker can sterically hinder the approach of proteases and increase the hydrophilicity of the ADC, which can improve its pharmacokinetic properties.
-
Exolinker Strategy: This innovative approach repositions the cleavable peptide sequence to an "exo" position on the PAB moiety. This reconfiguration can protect the linker from enzymatic degradation while still allowing for efficient payload release at the target site.[4]
-
Tandem Cleavage Linkers: This involves designing a linker that requires two sequential enzymatic cleavage events for payload release. The first cleavage, typically by a lysosomal enzyme, exposes the second cleavage site, which is resistant to enzymes found in circulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of premature payload release in mouse plasma. | Cleavage by mouse carboxylesterase 1c (Ces1c). | 1. Utilize Ces1c knockout mice: This will provide a more accurate assessment of linker stability in a system that better mimics human plasma.2. Implement linker modifications: Consider synthesizing versions of the linker with D-amino acid substitutions or employing the exolinker strategy, both of which have shown increased resistance to carboxylesterases. |
| Off-target toxicity observed, potentially due to neutropenia. | Cleavage by neutrophil elastase (NE). | 1. Incorporate D-amino acids: Replacing one or more of the L-alanines with D-alanine can significantly reduce susceptibility to NE cleavage.2. Adopt the exolinker design: The exolinker configuration has been demonstrated to provide resistance to NE-mediated cleavage. |
| ADC exhibits poor pharmacokinetics (PK) and aggregation. | High hydrophobicity of the linker-payload. | 1. Introduce hydrophilic spacers: Incorporate PEG chains or other hydrophilic moieties into the linker design to improve solubility and PK profile.2. Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR may reduce aggregation and improve overall ADC properties. |
| Inconsistent results between in vitro and in vivo stability assays. | Differences in enzymatic activity and complexity of the biological environment. | 1. Refine in vitro assays: Ensure that in vitro plasma stability assays are conducted with fresh, unfrozen plasma to better reflect in vivo conditions.2. Correlate with multiple models: If possible, test stability in plasma from different species (e.g., rat, cynomolgus monkey) to gain a broader understanding of potential metabolic differences. |
Quantitative Data on Linker Stability
Direct quantitative comparisons for the this compound linker and its modified versions are not extensively available in the public domain. However, data from similar dipeptide linkers, such as Val-Cit, can provide valuable insights into the expected improvements with different stabilization strategies.
Table 1: Illustrative Plasma Stability of Different Linker Strategies (based on Val-Cit data)
| Linker Type | Plasma Source | Stability Metric | Value |
| Standard Peptide (Val-Cit) | Human | Half-life | ~240 min |
| Standard Peptide (Val-Cit) | Mouse | % Cleavage in 1h | High |
| Hydrazone (acid-cleavable) | Human (pH 7.4) | Half-life | ~183 hours |
| Sulfatase-cleavable | Mouse | Stability | > 7 days |
| Silyl ether-based (acid-cleavable) | Human | Half-life | > 7 days |
Table 2: Enzymatic Cleavage Rates for Different Peptide Sequences
| Peptide Sequence | Enzyme | Cleavage Rate (relative) |
| Phe-Lys | Cathepsin B | High (t½ ≈ 8 min) |
| Val-Lys | Cathepsin B | High (t½ ≈ 9 min) |
| Val-Cit | Cathepsin B | Moderate (t½ ≈ 240 min) |
| Ala-Ala-Asn | Legumain | Efficient Cleavage |
| Asn-Pro-Val | Neutrophil Elastase | Substrate for cleavage |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC with an this compound linker in plasma from different species.
Materials:
-
ADC with this compound linker
-
Human, mouse, and rat plasma (fresh or stored at -80°C and thawed immediately before use)
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in PBS.
-
Incubate the ADC solution with an equal volume of plasma (human, mouse, or rat) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately stop the reaction by placing the aliquot on ice or by adding a quenching solution.
-
Isolate the ADC from the plasma using Protein A or G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the resin.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
In Vitro Enzymatic Cleavage Assay
Objective: To assess the susceptibility of the this compound linker to cleavage by a specific protease (e.g., neutrophil elastase).
Materials:
-
ADC with this compound linker
-
Purified human neutrophil elastase
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Prepare a solution of neutrophil elastase in the assay buffer.
-
Initiate the reaction by adding the neutrophil elastase solution to the ADC solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact ADC and the released payload.
-
Plot the percentage of cleaved linker over time to determine the cleavage rate.
Visualizing Linker Cleavage and Stability Concepts
Caption: Intended vs. premature cleavage pathways of an this compound linker ADC.
Caption: Key strategies to improve the stability of peptide-based ADC linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
Technical Support Center: Optimizing Ala-Ala-Asn-PAB Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic cleavage of the Ala-Ala-Asn-PAB linker, a critical step in many antibody-drug conjugate (ADC) applications.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for cleaving the this compound linker?
A1: Legumain, an asparaginyl endopeptidase, is highly effective at cleaving the peptide bond C-terminal to the asparagine (Asn) residue in the this compound sequence.[1] Cathepsin B is another lysosomal protease, but legumain shows higher specificity for Asn-containing sequences.
Q2: What is the optimal pH for legumain-mediated cleavage of this compound?
A2: The optimal pH for legumain activity is substrate-dependent but generally falls within the acidic range of pH 4.0 to 6.0.[2][3] For substrates with an asparagine (Asn) at the P1 position, like this compound, the maximal enzymatic activity is typically observed around pH 5.5. However, some activity is retained at a broader range, and the optimal pH may need to be determined empirically for your specific conjugate.
Q3: What is a typical starting temperature for the cleavage reaction?
A3: A standard incubation temperature for legumain activity assays is 37°C.
Q4: How can I monitor the cleavage of this compound?
A4: Cleavage can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or by using a fluorogenic substrate analog like Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin), where cleavage releases the fluorescent AMC group.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Cleavage | Suboptimal Enzyme Concentration: The enzyme concentration may be too low for efficient cleavage within the desired timeframe. | Systematically increase the legumain concentration in your assay. Perform a titration experiment to determine the optimal enzyme-to-substrate ratio (see Experimental Protocols section). |
| Incorrect pH: Legumain activity is highly pH-dependent. An incorrect buffer pH can significantly reduce or abolish enzymatic activity. | Prepare fresh buffer and verify its pH. Test a range of pH values between 4.0 and 6.5 to find the optimum for your specific substrate. A citrate or acetate buffer is commonly used. | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. | |
| Presence of Inhibitors: Components in your reaction mixture, such as certain salts or organic solvents from your substrate stock, may be inhibiting the enzyme. | Perform buffer exchange or dialysis of your substrate to remove potential inhibitors. Run a control reaction with the substrate in a minimal buffer to test for inhibition. | |
| Inconsistent Cleavage Results | Inaccurate Pipetting: Small variations in the amount of enzyme or substrate can lead to significant differences in cleavage rates. | Use calibrated pipettes and prepare a master mix for your reactions to ensure consistency across replicates. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. | |
| Substrate Degradation: The this compound conjugate may be unstable under the assay conditions. | Run a no-enzyme control to assess the stability of your substrate over the time course of the experiment. | |
| High Background (Apparent cleavage in no-enzyme control) | Substrate Instability: The linker may be hydrolyzing non-enzymatically under the experimental conditions (e.g., low pH). | Analyze the no-enzyme control at different time points to quantify the rate of non-enzymatic hydrolysis. If significant, consider adjusting the buffer composition or pH. |
| Contamination: The substrate or buffer may be contaminated with other proteases. | Use sterile, high-purity reagents and filter-sterilize your buffers. |
Experimental Protocols
Protocol 1: Determining Optimal Legumain Concentration
This protocol outlines a method to determine the optimal concentration of legumain for the cleavage of an this compound conjugate.
1. Reagent Preparation:
- Substrate Stock Solution: Prepare a concentrated stock solution of your this compound conjugate in a suitable solvent (e.g., DMSO).
- Legumain Stock Solution: Prepare a concentrated stock solution of active legumain in an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.5).
- Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 2 mM DTT, pH 5.5.
2. Experimental Setup:
- Set up a series of reactions in microcentrifuge tubes or a 96-well plate.
- In each reaction, add a fixed concentration of the this compound substrate (e.g., 10 µM).
- Add varying final concentrations of legumain to each reaction. A suggested range to test is 0.5 nM to 100 nM.
- Include a "no-enzyme" control for each time point.
- The final reaction volume should be consistent for all samples (e.g., 100 µL).
3. Incubation:
- Incubate the reactions at 37°C.
- Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
4. Reaction Quenching and Analysis:
- Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid or by heating).
- Analyze the samples by a suitable method (e.g., RP-HPLC) to quantify the amount of cleaved and uncleaved substrate.
5. Data Analysis:
- Plot the percentage of cleaved substrate against time for each legumain concentration.
- Determine the initial reaction velocity (V₀) for each concentration.
- Plot V₀ against the legumain concentration. The optimal concentration will be in the linear range of this plot, providing a balance between reaction speed and reagent usage.
Data Presentation
Table 1: Example Data for Legumain Concentration Optimization
| Legumain Conc. (nM) | Initial Velocity (µM/min) | % Cleavage at 60 min |
| 0 (Control) | 0.01 | < 1% |
| 1 | 0.5 | 30% |
| 5 | 2.4 | 85% |
| 10 | 4.8 | >95% |
| 20 | 5.1 | >95% |
| 50 | 5.2 | >95% |
Table 2: Recommended Starting Conditions for this compound Cleavage
| Parameter | Recommended Range | Typical Starting Point |
| Enzyme | Legumain | - |
| Substrate | This compound Conjugate | 10 - 50 µM |
| Enzyme Conc. | 1 - 100 nM | 10 nM |
| pH | 4.0 - 6.0 | 5.5 |
| Temperature | 30 - 40°C | 37°C |
| Buffer | Sodium Acetate or Citrate | 50 mM Sodium Acetate, 100 mM NaCl, 2 mM DTT |
| Incubation Time | 15 min - 4 hours | 1 hour |
Visualizations
Caption: Workflow for optimizing legumain concentration.
Caption: Troubleshooting logic for low or no cleavage.
References
Technical Support Center: Synthesis of Ala-Ala-Asn-PAB Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the legumain-cleavable Ala-Ala-Asn-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound linker?
A1: The this compound linker is a protease-cleavable system designed for targeted drug delivery. The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is selectively recognized and cleaved by the enzyme legumain, which is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[1] Upon enzymatic cleavage of the asparagine residue, the para-aminobenzyl carbamate (PAB) spacer undergoes self-immolation, leading to the release of the active cytotoxic payload in its unmodified form.
Q2: What are the primary advantages of using an this compound linker over other peptide linkers like Val-Cit-PAB?
A2: The primary advantage of the Ala-Ala-Asn linker lies in its different enzymatic cleavage profile. While the commonly used Val-Cit linker is a substrate for cathepsin B, the Ala-Ala-Asn linker is targeted by legumain.[2] This can offer an alternative mechanism for payload release, which may be advantageous in tumors with high legumain expression. Additionally, some studies suggest that asparagine-containing linkers can exhibit good plasma stability.[2][3]
Q3: What are the most common challenges encountered during the synthesis of this compound ADCs?
A3: Researchers may face several challenges, including:
-
Low Conjugation Yield and Inconsistent Drug-to-Antibody Ratio (DAR): Difficulty in achieving the desired number of drug-linker molecules per antibody.
-
Aggregation: The increased hydrophobicity of the ADC compared to the naked antibody can lead to the formation of soluble and insoluble aggregates.[4]
-
Instability of the Linker-Payload: The asparagine residue in the linker can be susceptible to chemical modifications, such as deamidation, which can affect the stability and efficacy of the ADC.
-
Off-Target Payload Release: Premature cleavage of the linker in circulation can lead to systemic toxicity. There is also evidence of off-target cleavage of asparagine-containing linkers by extracellular legumain in the tumor microenvironment, which could affect selectivity.
Troubleshooting Guides
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR, as determined by HIC-HPLC or RP-HPLC, is lower than the target value.
-
High variability in DAR values between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction pH | The pH of the conjugation buffer can influence the reactivity of the targeted amino acid residues on the antibody. For cysteine-based conjugation, a pH range of 7.5-8.5 is generally recommended to ensure the thiol groups are sufficiently nucleophilic. For lysine-based conjugation, a pH of 8.0-9.0 is often used. It is advisable to perform small-scale experiments to screen a range of pH values to find the optimal condition for your specific antibody and linker-payload. |
| Incorrect Molar Ratio of Linker-Payload to Antibody | A low molar excess of the linker-payload will result in a lower DAR. Conversely, a very high excess can lead to aggregation. Systematically vary the molar ratio of the linker-payload to the antibody (e.g., 3, 5, 7, and 10-fold excess) to identify the optimal ratio that balances conjugation efficiency with minimal aggregation. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the antibody for reaction with the activated linker-payload. Ensure that the antibody is in a suitable buffer, such as phosphate-buffered saline (PBS), prior to conjugation. |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | For ADCs conjugated via interchain disulfide bonds, incomplete reduction of the antibody will result in fewer available thiol groups for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature to achieve the desired level of reduction without causing antibody fragmentation. |
Problem 2: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
High molecular weight species observed by size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Increased Hydrophobicity | The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, promoting self-association and aggregation. Consider including organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer to improve the solubility of the linker-payload and the resulting ADC. However, the concentration of the co-solvent should be carefully optimized (typically 5-15%) to avoid antibody denaturation. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can impact protein stability. Aggregation is often more pronounced at the isoelectric point (pI) of the antibody. Screen different buffer systems (e.g., phosphate, citrate, histidine) at various pH values and ionic strengths to identify conditions that minimize aggregation. The addition of excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can also help to stabilize the ADC and prevent aggregation. |
| High DAR | A higher DAR increases the number of hydrophobic moieties on the antibody surface, which can exacerbate aggregation. If aggregation is a persistent issue, it may be necessary to target a lower average DAR. |
| Inefficient Purification | Residual unconjugated linker-payload or other impurities can contribute to aggregation. Ensure that the purification method, such as SEC or tangential flow filtration (TFF), is effective in removing these small molecules. |
Problem 3: Linker Instability and Asparagine Deamidation
Symptoms:
-
Presence of unexpected species with altered charge or mass in characterization assays (e.g., ion-exchange chromatography, mass spectrometry).
-
Loss of ADC potency over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Asparagine Deamidation | The asparagine residue in the linker can undergo deamidation, a non-enzymatic post-translational modification that converts asparagine to aspartic acid or isoaspartic acid. This introduces a negative charge and can alter the structure and function of the ADC. Deamidation is often accelerated at higher pH and temperature. |
| Mitigation Strategies | To minimize deamidation, it is crucial to carefully control the pH and temperature during the synthesis, purification, and storage of the ADC. Formulate the final ADC product in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Store the ADC at low temperatures (e.g., 2-8°C or frozen at -80°C) to slow down the rate of deamidation. Perform forced degradation studies (e.g., incubation at elevated temperatures and different pH values) to assess the propensity for deamidation and establish appropriate storage conditions. |
Experimental Protocols
General Protocol for this compound ADC Synthesis (Cysteine-Based Conjugation)
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.5-8.0 with 1 mM EDTA).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a calculated amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to achieve a 2-3 molar excess per disulfide bond to be reduced.
-
Incubate at 37°C for 1-2 hours.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in an organic co-solvent like DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the reduced antibody solution to achieve the desired molar excess (e.g., 5-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload, quenching reagent, and any aggregates.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., histidine buffer, pH 6.0).
-
Protocol for DAR Analysis by HIC-HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
Hydrophobic interaction chromatography (HIC) column (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i)) where i represents each DAR species.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of an this compound ADC.
Caption: Troubleshooting decision tree for common issues in this compound ADC synthesis.
References
- 1. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with Ala-Ala-Asn-PAB Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in ADCs?
A1: The this compound linker is a type of enzymatically cleavable linker used in the construction of ADCs.[1][2][3] It is designed to be stable in systemic circulation and to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[4][5] This targeted cleavage releases the cytotoxic payload directly inside the cancer cell, minimizing off-target toxicity. The peptide sequence (Ala-Ala-Asn) is optimized for efficient enzymatic cleavage, and the PAB group acts as a self-immolative spacer, ensuring the complete and unmodified release of the drug.
Q2: What are the primary causes of aggregation for ADCs using the this compound linker?
A2: Aggregation of ADCs, including those with the this compound linker, is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate. Key contributing factors include:
-
Hydrophobicity of the Payload: Many cytotoxic drugs are inherently hydrophobic. Covalently attaching them to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the surface hydrophobicity, which often correlates with a greater propensity for aggregation.
-
Conjugation Chemistry: The conditions used during the conjugation process, such as the use of organic co-solvents to dissolve the hydrophobic drug-linker, can partially denature the antibody and expose hydrophobic patches, leading to aggregation.
-
Formulation and Storage Conditions: Suboptimal buffer conditions (e.g., pH, ionic strength), temperature fluctuations, and physical stress (e.g., agitation) can destabilize the ADC and induce aggregation.
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC aggregation. Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the likelihood of aggregation. This is because the attached hydrophobic drug-linker moieties can interact with each other on the same or adjacent ADC molecules, leading to the formation of soluble and insoluble aggregates. While a higher DAR can enhance potency, it often comes at the cost of reduced stability and faster clearance from circulation. Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and may be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor site.
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to the production of anti-drug antibodies (ADAs), potentially neutralizing the therapeutic effect and causing adverse reactions.
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, impacting its overall exposure and therapeutic window.
-
Safety Concerns: In some cases, aggregates can cause off-target toxicity.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps and can reduce the shelf-life of the final drug product.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating aggregation issues during the development of ADCs with the this compound linker.
Issue 1: Aggregation observed immediately after the conjugation reaction.
| Potential Cause | Recommended Action | Rationale |
| High Molar Excess of Drug-Linker | Perform a titration study to determine the optimal molar ratio of the drug-linker to the antibody. | Reducing the excess of the hydrophobic drug-linker can minimize over-conjugation and subsequent aggregation. |
| Use of Organic Co-solvents | Minimize the percentage of organic solvent (e.g., DMSO, DMF) in the reaction mixture. Add the dissolved drug-linker to the antibody solution slowly and with gentle mixing. | High concentrations of organic solvents can disrupt the antibody's tertiary structure, exposing hydrophobic regions and promoting aggregation. |
| Unfavorable Reaction Buffer Conditions | Ensure the conjugation buffer pH is optimal for both the antibody's stability and the conjugation reaction (typically pH 7.2-8.0 for NHS ester reactions). Maintain an appropriate ionic strength. | A pH close to the antibody's isoelectric point can reduce its solubility and increase the risk of aggregation. |
| Reaction Temperature | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can help maintain the conformational stability of the antibody during the conjugation process. |
Issue 2: Aggregation occurs during purification.
| Potential Cause | Recommended Action | Rationale |
| Harsh Elution Conditions in Chromatography | If using ion-exchange chromatography, avoid elution buffers with extreme pH values that could denature the ADC. | Maintaining the ADC in a buffer system that preserves its native structure is crucial throughout the purification process. |
| Concentration-Induced Aggregation | During ultrafiltration/diafiltration (UF/DF) steps, avoid over-concentrating the ADC solution. Consider performing a step-wise concentration with intermittent analysis for aggregation. | High protein concentrations can increase the frequency of intermolecular interactions that lead to aggregation. |
| Inappropriate Purification Method | For aggregate removal, Size Exclusion Chromatography (SEC) is the standard method. Hydrophobic Interaction Chromatography (HIC) can also be used to separate species with different DARs and aggregation states. | These methods separate molecules based on size and hydrophobicity, respectively, allowing for the effective removal of aggregates. |
Issue 3: Aggregation develops during storage.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Formulation Buffer | Screen a panel of formulation buffers with varying pH (typically pH 5.0-7.0 for antibodies) and excipients. Histidine and citrate buffers are commonly used. | The formulation should be optimized to maximize the colloidal and conformational stability of the ADC. |
| Lack of Stabilizing Excipients | Include excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) in the formulation. | These excipients can act as cryoprotectants, lyoprotectants, and can prevent surface-induced aggregation. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). Avoid repeated freeze-thaw cycles. | Temperature excursions can lead to denaturation and aggregation. |
| Light Exposure | Protect the ADC from light, especially if the payload is photosensitive. | Light exposure can cause chemical degradation that may lead to aggregation. |
Experimental Protocols
Protocol 1: Screening for Optimal Formulation Buffer
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, histidine, acetate) at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) with and without common stabilizing excipients (e.g., 5% sucrose, 0.02% polysorbate 20).
-
Buffer Exchange: Exchange the purified ADC into each of the test buffers using dialysis or diafiltration.
-
Initial Analysis: Immediately after buffer exchange, determine the initial percentage of monomer and aggregate for each formulation using Size Exclusion Chromatography (SEC-HPLC).
-
Stress Conditions: Subject aliquots of each formulation to accelerated stability studies, including thermal stress (e.g., incubation at 40°C for 1-4 weeks) and mechanical stress (e.g., gentle agitation).
-
Final Analysis: After the stress period, re-analyze the samples by SEC-HPLC to quantify the change in aggregation levels.
-
Selection: Choose the buffer formulation that demonstrates the lowest increase in aggregation under stress conditions.
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a pH of approximately 7.0 is commonly used. The mobile phase should be filtered and degassed.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL.
-
Detection Wavelength: 280 nm.
-
Run Time: Sufficient to allow for the elution of the monomer and any high molecular weight species (aggregates).
-
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (HMWS) and the monomer peak. Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of HMWS Peaks / (Area of HMWS Peaks + Area of Monomer Peak)) * 100
Visualizations
Caption: Key factors and root causes leading to ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. This compound Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. This compound | ADC Linker | 2149584-00-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ala-Ala-Asn-PAB Linker
Welcome to the Technical Support Center for the Ala-Ala-Asn-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting premature cleavage issues that may be encountered during the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the this compound linker?
The this compound (Alanine-Alanine-Asparagine-para-aminobenzyl) linker is a peptide-based, enzymatically cleavable linker designed for targeted drug delivery in ADCs.[1][2] Its primary cleavage mechanism relies on the enzyme legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[3][4] Upon binding and internalization of the ADC, the linker is designed to be cleaved specifically at the C-terminus of the asparagine (Asn) residue by legumain. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload within the target cell.[3]
Q2: What are the primary concerns regarding the premature cleavage of the this compound linker?
While the this compound linker is designed for specific cleavage by legumain, premature cleavage in systemic circulation is a potential issue that can lead to off-target toxicity and a reduced therapeutic window. Studies have reported that ADCs utilizing an Ala-Ala-Asn-PABC linker exhibited higher nonspecific cytotoxicity in antigen-negative cells compared to variants with other linkers, suggesting some degree of off-target payload release. The primary concern is the susceptibility of the peptide linker to other proteases present in the bloodstream, which could lead to unintended drug release before the ADC reaches the tumor site.
Q3: How does the stability of the this compound linker compare to other common linkers like Val-Cit-PAB?
The this compound linker generally exhibits good stability in human and mouse plasma. Asn-containing linkers have been shown to be resistant to cleavage by human neutrophil elastase, which is a known issue for the widely used Val-Cit-PAB linker and can contribute to off-target toxicities like neutropenia. However, some research indicates that legumain-cleavable linkers might have higher off-target activity compared to cathepsin-cleavable linkers like Val-Cit, potentially due to the presence of secreted legumain in the tumor microenvironment leading to extracellular cleavage.
Q4: What factors can influence the premature cleavage of the this compound linker?
Several factors can influence the stability of the this compound linker and its susceptibility to premature cleavage:
-
Presence of circulating proteases: Although designed to be legumain-specific, other proteases in the plasma may exhibit some level of activity towards the Ala-Ala-Asn sequence.
-
Extracellular legumain activity: Legumain can be secreted into the tumor microenvironment, which may lead to extracellular cleavage of the linker before the ADC is internalized by the target cell.
-
Physicochemical properties of the ADC: Factors such as the drug-to-antibody ratio (DAR), the nature of the payload, and the overall hydrophobicity of the ADC can influence its interaction with plasma proteins and proteases, potentially affecting linker stability.
-
Assay conditions: In vitro experimental conditions, such as the source and handling of plasma, can impact the apparent stability of the linker.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues related to the premature cleavage of the this compound linker.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
Symptoms:
-
Significant increase in the concentration of free payload over time when the ADC is incubated in plasma in vitro.
-
Lower than expected concentration of intact ADC in plasma samples.
Possible Causes:
-
Non-specific enzymatic degradation: The linker may be susceptible to cleavage by proteases present in the plasma.
-
Chemical instability: The linker may be inherently unstable under the experimental conditions (e.g., pH, temperature).
-
Assay artifacts: The experimental setup may be causing artificial degradation of the ADC.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Control Experiments | Incubate the ADC in a buffer at physiological pH (7.4) and 37°C without plasma. This will help differentiate between inherent chemical instability and plasma-mediated enzymatic cleavage. |
| 2 | Protease Inhibitor Cocktail | Add a broad-spectrum protease inhibitor cocktail to the plasma incubation. If cleavage is reduced, it confirms enzymatic degradation. |
| 3 | Characterize Cleavage Products | Use LC-MS to identify the cleavage site on the linker. This can provide clues about the class of protease responsible. |
| 4 | Test in Different Species Plasma | Compare the stability in human, mouse, and rat plasma. Differential stability can indicate the involvement of species-specific enzymes. |
| 5 | Modify Linker Design | If enzymatic cleavage is confirmed, consider linker modifications to enhance stability, such as introducing steric hindrance or unnatural amino acids adjacent to the cleavage site. |
Issue 2: In Vivo Studies Show Evidence of Off-Target Toxicity or Reduced Efficacy
Symptoms:
-
Observed toxicity in animal models that is not consistent with the targeted mechanism of action.
-
Reduced tumor growth inhibition compared to in vitro potency.
-
Pharmacokinetic (PK) analysis reveals rapid clearance of the intact ADC and high levels of circulating free payload.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Detailed Pharmacokinetic Analysis | Conduct a comprehensive PK study to measure the concentrations of intact ADC, total antibody, and free payload over time. This will provide direct evidence of in vivo linker instability. |
| 2 | Biodistribution Studies | Perform biodistribution studies using a radiolabeled ADC to determine the tissue distribution of the ADC and the released payload. High accumulation of the payload in non-target organs suggests premature cleavage. |
| 3 | Investigate Extracellular Cleavage | Analyze the tumor microenvironment for the presence of active, secreted legumain. This can be done through immunohistochemistry or activity-based probes. |
| 4 | Evaluate ADC Homogeneity | Ensure the ADC preparation is homogeneous with a consistent drug-to-antibody ratio (DAR). High DAR species can sometimes have different stability profiles. |
| 5 | Consider Alternative Linker Chemistries | If premature cleavage is confirmed to be the root cause, exploring alternative linker technologies with different cleavage mechanisms may be necessary. |
Data Summary
The following table summarizes hypothetical quantitative data for this compound linker stability for illustrative purposes, as specific, publicly available datasets are limited. This table is intended to serve as a template for organizing experimental results.
| Condition | Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | % Free Payload (Human Plasma) | % Free Payload (Mouse Plasma) |
| Control (Buffer) | 72 | >98% | >98% | <1% | <1% |
| Plasma Incubation | 24 | 95% | 92% | 3% | 6% |
| Plasma Incubation | 48 | 90% | 85% | 7% | 12% |
| Plasma Incubation | 72 | 85% | 78% | 12% | 18% |
| Plasma + Protease Inhibitors | 72 | >95% | >95% | <2% | <2% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with an this compound linker in plasma from different species.
Materials:
-
ADC with this compound linker
-
Human, mouse, and rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Methodology:
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into aliquots of plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
If using protease inhibitors, add them to a separate set of plasma aliquots before adding the ADC.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately store the collected aliquots at -80°C to stop the reaction.
-
Analyze the samples to quantify the concentration of intact ADC and released payload. This can be done using methods such as:
-
ELISA: Use two separate ELISAs to measure total antibody and antibody-conjugated drug.
-
LC-MS: Develop a method to separate and quantify the intact ADC, free payload, and any potential metabolites.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC with an this compound linker in an animal model.
Materials:
-
ADC with this compound linker
-
Appropriate animal model (e.g., mice, rats)
-
Dosing and blood collection supplies
-
Analytical method for quantification (e.g., LC-MS/MS)
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to the animal model.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples to determine the concentrations of:
-
Intact ADC
-
Total antibody
-
Free payload
-
-
Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for each analyte.
Visualizations
Caption: Intended vs. Premature Cleavage Pathway of this compound Linker.
Caption: Troubleshooting Workflow for this compound Linker Premature Cleavage.
References
- 1. This compound Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Ala-Ala-Asn-PAB ADCs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the purification of antibody-drug conjugates (ADCs) featuring the cleavable Ala-Ala-Asn-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs with cleavable peptide linkers like this compound?
A1: The main challenges include:
-
Heterogeneity of the crude conjugation mixture: The reaction often results in a mixture of unconjugated antibody, ADC with varying drug-to-antibody ratios (DAR), free linker-payload, and aggregates.
-
Instability of the linker: Peptide linkers can be susceptible to premature cleavage under certain pH and temperature conditions, or in the presence of certain enzymes, leading to payload loss.[1]
-
Charge variants: The conjugation process can introduce new charge variants, which may impact the ADC's stability and efficacy.[3]
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A2: A multi-step chromatographic approach is typically most effective:
-
Size Exclusion Chromatography (SEC): SEC is used to remove high-molecular-weight aggregates and residual small molecule impurities, such as unconjugated linker-payload.
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is employed to separate charge variants of the ADC.
Q3: What is the mechanism of payload release for an ADC with an this compound linker?
A3: The Ala-Ala-Asn sequence is designed to be a substrate for the lysosomal protease legumain, which is often overexpressed in tumor cells. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, legumain cleaves the peptide linker. This initiates a self-immolative cascade through the PAB (p-aminobenzyl alcohol) spacer, leading to the release of the active cytotoxic payload inside the cell.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound ADCs.
Issue 1: Low Recovery of ADC after HIC Purification
| Possible Cause | Recommended Solution |
| Precipitation of ADC at high salt concentrations. | Perform a solubility screening to determine the optimal salt concentration for binding to the HIC resin without causing precipitation. |
| ADC is too strongly bound to the HIC column. | Optimize the elution gradient. A shallower gradient or the addition of a small percentage of a mild organic modifier (e.g., isopropanol) to the elution buffer may improve recovery. |
| Non-specific binding to the column. | Ensure the column is properly equilibrated. Consider using a different HIC resin with a lower degree of hydrophobicity. |
Issue 2: Presence of Aggregates in the Final Product after SEC
| Possible Cause | Recommended Solution |
| Inefficient removal by SEC. | Optimize the SEC column and mobile phase. Using a column with an appropriate pore size is crucial. The addition of a small amount of organic modifier to the mobile phase can sometimes reduce non-specific hydrophobic interactions that contribute to poor peak shape and resolution. |
| Aggregation induced during purification. | Minimize the time the ADC is exposed to high salt concentrations during HIC. Ensure gentle handling and avoid vigorous mixing. Process samples at a controlled, cool temperature. |
| Instability of the ADC construct. | Re-evaluate the linker-payload design. Highly hydrophobic payloads can increase the propensity for aggregation. |
Issue 3: Broad or Unresolved Peaks in IEX Chromatography
| Possible Cause | Recommended Solution |
| Complex mixture of charge variants. | The conjugation itself can lead to a complex profile. IEX may provide limited resolution for different drug load species but good selectivity for positional isomers. |
| On-column degradation. | The succinimide ring in maleimide-based linkers can be prone to hydrolysis, creating additional acidic species. Analyzing at the subunit level after IdeS digestion can sometimes simplify the charge profile. |
| Suboptimal separation conditions. | Optimize the pH gradient and salt concentration. A shallower gradient may improve resolution. |
Experimental Protocols
The following are detailed methodologies for the key purification steps for a model this compound ADC, based on established practices for similar ADCs like MORAb-202.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Objective: To separate the crude conjugation mixture into fractions with different drug-to-antibody ratios (DAR).
Materials:
-
HIC Column: Phenyl Sepharose High Performance or similar.
-
Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Chromatography System: AKTA or similar preparative liquid chromatography system.
Procedure:
-
Equilibrate the HIC column with 5 column volumes (CV) of Buffer A.
-
Dilute the crude ADC sample with Buffer A to a final ammonium sulfate concentration of 1.5 M.
-
Load the diluted sample onto the column at a flow rate of 1 mL/min.
-
Wash the column with 5 CV of Buffer A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 30 CV.
-
Collect fractions and analyze by analytical HIC and/or SDS-PAGE to identify fractions containing the desired DAR species.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
Objective: To remove high-molecular-weight aggregates and small molecule impurities from the pooled ADC fractions.
Materials:
-
SEC Column: Superdex 200 pg or similar high-resolution size exclusion column.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Chromatography System: AKTA or similar preparative liquid chromatography system.
Procedure:
-
Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Concentrate the pooled ADC fractions from HIC to an appropriate volume.
-
Load the concentrated ADC sample onto the column at a flow rate of 0.5 mL/min. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase for 1.5 CV.
-
Collect the main peak corresponding to the monomeric ADC.
Protocol 3: Ion Exchange Chromatography (IEX) for Charge Variant Analysis
Objective: To analyze the charge heterogeneity of the purified ADC.
Materials:
-
IEX Column: A weak cation exchange (WCX) column.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Chromatography System: HPLC or UPLC system.
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
Quantitative Data Summary
The following tables provide representative data for the purification of an this compound ADC.
Table 1: HIC Purification of a Crude this compound ADC
| Fraction | Description | Purity by Analytical HIC (%) | Recovery (%) |
| Crude | Unpurified conjugation mixture | DAR 0: 15, DAR 2: 35, DAR 4: 40, DAR 6: 10 | 100 |
| HIC Pool | Fractions containing desired DAR 4 species | >95 (as DAR 4) | 75 |
Table 2: SEC Polishing of HIC-Purified this compound ADC
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | 90 | >99 |
| Aggregate Content (%) | 10 | <1 |
| Recovery (%) | N/A | 90 |
Visualizations
Experimental Workflow
Caption: A typical multi-step chromatographic workflow for the purification of this compound ADCs.
Intracellular Payload Release Pathway
Caption: Intracellular processing of an this compound ADC leading to payload release via legumain cleavage.
References
- 1. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media-us.eisai.com [media-us.eisai.com]
- 3. First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Addressing Off-Target Toxicity of Ala-Ala-Asn-PAB ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ala-Ala-Asn-PAB Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target toxicity in your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the development and evaluation of this compound ADCs.
Issue 1: Higher than expected in vitro cytotoxicity in antigen-negative cell lines.
Question: We are observing significant cytotoxicity of our this compound ADC in cell lines that do not express the target antigen. What could be the cause, and how can we troubleshoot this?
Answer:
This issue, often referred to as nonspecific cytotoxicity, can arise from several factors related to the unique properties of the this compound linker. This linker is primarily cleaved by the enzyme legumain. While legumain is overexpressed in the tumor microenvironment, its basal expression in normal tissues and some cell lines can lead to premature payload release and off-target toxicity.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Legumain Expression in Antigen-Negative Cells | The antigen-negative cell line used as a control may have endogenous legumain activity, leading to linker cleavage and payload release. | 1. Assess Legumain Activity: Perform a legumain activity assay on your antigen-negative cell lines. 2. Select Appropriate Controls: Choose control cell lines with minimal to no legumain expression for your cytotoxicity assays. |
| Extracellular Legumain Activity | Some cell lines can secrete active legumain into the culture medium, causing extracellular cleavage of the ADC linker before it is internalized. This leads to the release of free payload that can diffuse into and kill neighboring cells, regardless of antigen expression.[4] | 1. Conditioned Medium Assay: Culture your target and control cells separately. Collect the conditioned medium and use it to treat payload-sensitive, antigen-negative cells to assess extracellular payload release. 2. Wash Steps: Incorporate additional washing steps after ADC incubation to remove any prematurely released payload before assessing cell viability. |
| Linker Instability | Although generally stable, the this compound linker may exhibit some instability in certain experimental conditions, leading to non-enzymatic payload release. | 1. Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) and measure the release of free payload over time using LC-MS. |
| Payload Properties | Highly lipophilic payloads can passively diffuse across cell membranes, contributing to off-target killing even at low concentrations. | 1. Evaluate Payload Permeability: Assess the membrane permeability of your payload. 2. Consider Alternative Payloads: If off-target toxicity is persistent, consider using a less permeable payload. |
Experimental Workflow for Investigating Nonspecific Cytotoxicity
Caption: Troubleshooting workflow for high off-target cytotoxicity.
Issue 2: Inconsistent results in bystander effect assays.
Question: We are trying to quantify the bystander effect of our this compound ADC, but the results are variable. How can we improve the reproducibility of our assay?
Answer:
The bystander effect, where the ADC payload kills neighboring antigen-negative cells, is a crucial aspect of ADC efficacy, especially in heterogeneous tumors.[5] For legumain-cleavable ADCs, the efficiency of the bystander effect is dependent on both intracellular and potentially extracellular cleavage of the linker.
Troubleshooting Tips for Bystander Assays:
-
Cell Seeding and Ratios: Ensure consistent cell seeding densities and accurate ratios of antigen-positive to antigen-negative cells in your co-culture experiments.
-
ADC Concentration: Use an ADC concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation Time: The bystander effect is time-dependent. Establish a time course to determine the optimal incubation period for observing a significant and reproducible effect.
-
Quantification Method: Use a reliable method to distinguish and quantify the viability of antigen-positive and antigen-negative populations. This can be achieved by pre-labeling one cell population with a fluorescent marker (e.g., GFP) and using flow cytometry or high-content imaging.
Workflow for a Co-culture Bystander Effect Assay
Caption: Experimental workflow for a co-culture bystander assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity for this compound ADCs?
A1: The primary mechanism of off-target toxicity for this compound ADCs is the cleavage of the linker by the protease legumain in non-target tissues or cells that have basal legumain expression. Legumain is known to be present in normal tissues such as the kidney, liver, and spleen, which can lead to the premature release of the cytotoxic payload in these organs. Additionally, some studies have shown that Asn-containing linkers may exhibit higher off-target activity compared to other peptide linkers like Val-Cit.
Q2: How does the bystander effect of this compound ADCs compare to other cleavable linkers?
A2: The bystander effect of ADCs is highly dependent on the properties of the linker and the payload. For this compound ADCs, the release of a permeable payload following legumain cleavage can induce bystander killing. However, some evidence suggests that legumain can be secreted into the tumor microenvironment, which could lead to extracellular payload release and a potentially more pronounced, but less controlled, bystander effect compared to linkers that are exclusively cleaved intracellularly. This can be a double-edged sword, enhancing anti-tumor efficacy in heterogeneous tumors but also potentially increasing off-target toxicity.
Q3: What are the key differences in the off-target toxicity profile between this compound and Val-Cit-PAB linkers?
A3: The primary difference lies in the cleaving protease. This compound is cleaved by legumain, while Val-Cit-PAB is cleaved by cathepsins (primarily Cathepsin B). This difference in enzyme specificity leads to different off-target toxicity profiles. For instance, a comparative study showed that an this compound ADC had higher nonspecific cytotoxicity in antigen-negative cells than a Val-Cit-PAB ADC. This could be attributed to the differential expression patterns of legumain and cathepsins in normal tissues and cell lines.
Q4: What is MORAb-202 and what is its relevance to this compound ADCs?
A4: MORAb-202 (Farletuzumab ecteribulin) is an ADC that has been a subject of interest. While some initial reports and publications may have associated it with an Ala-Ala-Asn linker, later and more definitive sources clarify that it utilizes a cathepsin B-cleavable linker. This highlights the importance of verifying the specific linker chemistry of an ADC, as it has significant implications for its mechanism of action and potential off-target toxicities. The major observed toxicity of MORAb-202 in nonhuman primates was hematologic toxicity.
Quantitative Data Summary
The following tables summarize available quantitative data to help compare the cytotoxicity of different ADCs.
Table 1: Comparative in vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker | Target Cell Line (Antigen-Positive) | IC50 (µg/mL) | Control Cell Line (Antigen-Negative) | IC50 (µg/mL) | Reference |
| AsnAsn-PABC-MMAE | SKBR3 (HER2+) | ~0.03 | Ramos (HER2-) | ~0.6 | |
| ValCit-PABC-MMAE | SKBR3 (HER2+) | ~0.03 | Ramos (HER2-) | ~1.5 | |
| AsnAsn-PABC-MMAE | Ramos (CD20+) | N/A | SKBR3 (CD20-) | ~0.89 | |
| ValCit-PABC-MMAE | Ramos (CD20+) | N/A | SKBR3 (CD20-) | ~2.4 |
N/A: Data not available in the cited source.
Table 2: In vivo Toxicity Profile of MORAb-202 (Cathepsin B-cleavable linker)
| Animal Model | Dosing Regimen | Major Observed Toxicity | Reference |
| Cynomolgus Monkey | Q3Wx2 | Hematologic toxicity |
Key Experimental Protocols
Legumain Activity Assay
This protocol is adapted from methodologies used to assess legumain activity in cell lysates and tissues.
Objective: To determine the level of active legumain in cell lines or tissue samples.
Materials:
-
Cell or tissue lysates
-
Legumain-specific fluorescent substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM citric acid, pH 5.5, 100 mM NaCl, 2 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare cell or tissue lysates in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add a defined amount of protein lysate to each well.
-
Add the legumain-specific fluorescent substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) at regular intervals.
-
Calculate the rate of substrate cleavage, which is proportional to legumain activity.
In Vitro Co-culture Bystander Killing Assay
This protocol is a generalized method for assessing the bystander effect of an ADC.
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive "killer" cell line
-
Antigen-negative "bystander" cell line, stably expressing a fluorescent protein (e.g., GFP)
-
This compound ADC
-
Control ADC (e.g., non-binding isotype control)
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monoculture controls for each cell line.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the this compound ADC and control ADCs.
-
Incubate for a predetermined period (e.g., 72-96 hours).
-
Harvest the cells and analyze by flow cytometry to quantify the percentage of viable and non-viable cells in both the fluorescent (antigen-negative) and non-fluorescent (antigen-positive) populations.
-
Calculate the percentage of bystander killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the monoculture control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. LGMN legumain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody-Drug Conjugates with Ala-Ala-Asn-PAB Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing the Ala-Ala-Asn-PAB (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its advantages?
The this compound linker is a peptide-based, enzymatically cleavable linker designed for use in ADCs. Its primary advantage lies in its specific cleavage by the lysosomal enzyme legumain, which is often overexpressed in the tumor microenvironment. This specificity, combined with the hydrophilic nature of the asparagine (Asn) residue, can lead to ADCs with improved stability, reduced aggregation, and a better safety profile compared to more hydrophobic linkers like Val-Cit.
Q2: What is the mechanism of drug release for the this compound linker?
The this compound linker is designed to be stable in systemic circulation. Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. Within the acidic environment of the lysosome, the enzyme legumain recognizes and cleaves the peptide sequence at the asparagine residue. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload.
Q3: How does the hydrophilicity of the this compound linker impact the Drug-to-Antibody Ratio (DAR)?
The hydrophilicity of the this compound linker can be advantageous in achieving a higher Drug-to-Antibody Ratio (DAR). Hydrophobic payloads and linkers can increase the propensity for ADC aggregation, which often limits the number of drug molecules that can be conjugated to an antibody. By increasing the overall hydrophilicity of the drug-linker complex, the this compound linker can help to mitigate aggregation, potentially allowing for the successful conjugation of a higher number of drug molecules per antibody.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) achieved with this type of linker?
While the optimal DAR is specific to the antibody, payload, and target, a DAR of approximately 4 is often targeted in ADC development. For instance, the ADC MORAb-202, which utilizes a cleavable linker, has a DAR of 4.0.[1][2] The use of a hydrophilic linker like this compound may facilitate achieving higher DARs with acceptable biophysical properties.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation. 2. Suboptimal Conjugation Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 3. Degradation of Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis, especially at higher pH. 4. Linker-Payload Aggregation: The drug-linker conjugate may aggregate before or during the conjugation reaction. | 1. Optimize Reduction: Titrate the concentration of the reducing agent (e.g., TCEP) and optimize the reaction time and temperature. Ensure the use of a chelating agent (e.g., DTPA) to prevent re-oxidation. 2. Optimize Conjugation: Perform the conjugation at a pH between 6.5 and 7.5. Systematically vary the reaction time and temperature to find the optimal conditions. 3. Control pH and Time: Maintain a slightly acidic to neutral pH during conjugation and minimize the reaction time. 4. Improve Solubility: If the linker-payload is hydrophobic, consider using a co-solvent. Ensure rapid and efficient mixing during the addition of the linker-payload to the antibody solution. |
| High Levels of ADC Aggregation | 1. Hydrophobicity of the Payload: Highly hydrophobic payloads can drive aggregation, especially at higher DARs. 2. High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC. 3. Unfavorable Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation. | 1. Linker Modification: The inherent hydrophilicity of the this compound linker helps to counteract this. Consider incorporating additional hydrophilic spacers (e.g., PEG) into the linker design if aggregation persists. 2. Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. Site-specific conjugation methods can help produce more homogeneous ADCs with a defined DAR. 3. Formulation Screening: Screen a panel of formulation buffers with varying pH and excipients to identify conditions that minimize aggregation. |
| Premature Drug Release in Plasma | 1. Non-specific Enzymatic Cleavage: Although designed for legumain cleavage, there may be some susceptibility to other plasma proteases. 2. Instability of the Linker Chemistry: The chemical bonds within the linker may be unstable under physiological conditions. | 1. Linker Design: The Ala-Ala-Asn sequence is designed for high stability in plasma. Studies have shown that Asn-containing linkers are highly stable in both mouse and human serum. 2. Stability Studies: Conduct in vitro plasma stability assays to determine the rate of drug release. If instability is observed, further linker optimization may be necessary. |
| Inconsistent DAR Between Batches | 1. Variability in Reagents: Batch-to-batch variation in the antibody, linker, or payload. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction times. 3. Inconsistent Purification: Differences in the purification process can lead to the enrichment of different DAR species. | 1. Quality Control of Starting Materials: Thoroughly characterize all starting materials to ensure consistency. 2. Standardize Protocols: Implement strict controls over all reaction parameters. 3. Standardize Purification: Use a well-defined and consistent purification protocol for all batches. |
Data Presentation
Table 1: Comparative Stability of Asn-Containing Linkers vs. Val-Cit Linker
| Linker Type | Plasma Type | Incubation Time | % Intact ADC | Reference |
| Legumain-Cleavable (Asn-containing) | Mouse Serum | 7 days | >85% | [3] |
| Legumain-Cleavable (Asn-containing) | Human Serum | 7 days | >85% | [3] |
| Cathepsin-Cleavable (Val-Cit) | Human Plasma | - | High Stability | [4] |
| Cathepsin-Cleavable (Val-Cit) | Rodent Plasma | - | Less Stable |
Table 2: Properties of MORAb-202 (Farletuzumab-Eribulin ADC)
| Property | Value | Reference |
| Linker Type | Cathepsin B-cleavable (Val-Cit) | |
| Drug-to-Antibody Ratio (DAR) | 4.0 | |
| Aggregation | <1% | |
| Half-life in Blood (Mouse) | 111-178 hours |
Experimental Protocols
General Protocol for ADC Conjugation with this compound-Maleimide
This protocol describes a general method for the conjugation of a thiol-reactive this compound-maleimide linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
1. Antibody Preparation:
-
The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).
2. Partial Reduction of the Antibody:
-
A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution at a specific molar ratio to achieve the desired number of free thiol groups.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
The excess reducing agent is removed by a desalting column.
3. Conjugation Reaction:
-
The this compound-maleimide linker-payload, dissolved in a suitable organic solvent (e.g., DMSO), is added to the reduced antibody solution. A typical molar excess of the linker-payload is used.
-
The reaction is incubated at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
-
The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine.
4. Purification of the ADC:
-
The ADC is purified from unconjugated linker-payload and other small molecules using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
5. Characterization of the ADC:
-
The purified ADC is characterized to determine the average DAR (e.g., by UV-Vis spectroscopy or hydrophobic interaction chromatography), the level of aggregation (by SEC), and the in vitro potency.
Mandatory Visualizations
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Technical Support Center: Optimization of Ala-Ala-Asn-PAB Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for Ala-Ala-Asn-PAB conjugation in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in an ADC?
The this compound linker is a cleavable linker system used to attach a cytotoxic payload to a monoclonal antibody. The tripeptide sequence "Ala-Ala-Asn" is designed to be recognized and cleaved by specific lysosomal proteases, such as legumain, which are often overexpressed in tumor cells.[1][2] The p-aminobenzyl (PAB) group serves as a self-immolative spacer. Once the peptide is cleaved, the PAB moiety spontaneously releases the unmodified, active cytotoxic drug inside the target cancer cell, minimizing systemic toxicity.[1][3][4]
Q2: What are the critical parameters to control during the conjugation reaction?
The critical parameters to control for a successful and reproducible conjugation are:
-
pH: The pH of the reaction buffer affects the reactivity of the functional groups on both the antibody and the linker-payload.
-
Temperature: Temperature can influence the reaction rate and the stability of the antibody and the linker.
-
Reactant Concentrations and Molar Ratio: The ratio of the linker-payload to the antibody is a key determinant of the drug-to-antibody ratio (DAR).
-
Reaction Time: Sufficient time is needed for the conjugation to proceed to completion, but prolonged reaction times can lead to degradation or aggregation.
-
Co-solvent Concentration: Organic co-solvents are often required to dissolve the hydrophobic linker-payload, but their concentration must be carefully controlled to prevent antibody denaturation and aggregation.
Q3: How is the Drug-to-Antibody Ratio (DAR) controlled?
The DAR is primarily controlled by the molar ratio of the linker-payload to the antibody during the conjugation reaction. Additionally, for cysteine-based conjugation, the extent of antibody interchain disulfide bond reduction, which is controlled by the concentration of the reducing agent (e.g., TCEP or DTT) and reaction conditions, determines the number of available thiol groups for conjugation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Conjugation Yield / Low DAR | 1. Incomplete antibody reduction (for cysteine conjugation): Insufficient reducing agent or suboptimal reduction conditions. 2. Hydrolysis of the maleimide group (if applicable): The maleimide group on the linker is susceptible to hydrolysis at high pH or during prolonged storage. 3. Suboptimal reaction pH: The pH is not optimal for the specific conjugation chemistry. 4. Low reactivity of the linker-payload: The linker-payload may have degraded or is of poor quality. 5. Insufficient reaction time or temperature. | 1. Optimize reduction: Increase the molar excess of the reducing agent (e.g., TCEP) or adjust the reduction time and temperature. 2. Use fresh reagents: Prepare fresh solutions of the maleimide-containing linker-payload immediately before use. Maintain the pH of the conjugation reaction within the recommended range (typically 6.5-7.5 for maleimide-thiol chemistry). 3. Perform a pH screen: Test a range of pH values to determine the optimum for your specific antibody and linker. 4. Verify linker-payload integrity: Use analytical techniques like LC-MS to confirm the identity and purity of the linker-payload. 5. Optimize reaction kinetics: Increase the reaction time or temperature, monitoring for any signs of product degradation or aggregation. |
| High Levels of Aggregation | 1. Hydrophobicity of the linker-payload: The this compound linker and many cytotoxic payloads are hydrophobic, which can lead to self-association of the ADC molecules. 2. High DAR: A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC. 3. Suboptimal buffer conditions: pH, ionic strength, and the absence of stabilizing excipients can contribute to aggregation. 4. High concentration of organic co-solvent: Exceeding the antibody's tolerance for the co-solvent can cause denaturation and aggregation. 5. Elevated temperature or prolonged reaction time. | 1. Incorporate hydrophilic spacers: If possible, use linkers containing hydrophilic moieties like PEG to counteract hydrophobicity. 2. Target a lower DAR: Optimize the conjugation conditions to achieve a lower, more homogeneous DAR. 3. Optimize formulation: Screen different buffers, pH values, and excipients (e.g., polysorbates, sugars) to find conditions that minimize aggregation. 4. Minimize co-solvent: Use the lowest possible concentration of co-solvent required to dissolve the linker-payload. Perform a solvent tolerance study for your specific antibody. 5. Optimize reaction conditions: Use the lowest effective temperature and shortest necessary reaction time. |
| Inconsistent DAR Between Batches | 1. Variability in starting materials: Inconsistent quality of the antibody or linker-payload. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, reaction time, or mixing. 3. Inaccurate quantification of reactants. | 1. Implement stringent quality control: Thoroughly characterize all starting materials before use. 2. Standardize the protocol: Ensure that all reaction parameters are tightly controlled and documented for each batch. 3. Use calibrated equipment: Ensure accurate measurement of all reactants. |
| Premature Payload Release | 1. Linker instability: The peptide linker may be susceptible to cleavage by proteases in the reaction mixture or during purification and storage. 2. Instability of the linkage chemistry (e.g., retro-Michael addition for maleimide-thiol conjugates). | 1. Use protease inhibitors: If enzymatic cleavage is suspected during the process, consider adding protease inhibitors. 2. Optimize linker design: If premature cleavage is a persistent issue, consider alternative, more stable linker chemistries. For maleimide conjugates, ensure complete reaction and consider strategies to stabilize the succinimide ring. |
Data Presentation: Optimization of Reaction Conditions
Disclaimer: The following tables present illustrative data based on general principles of ADC conjugation with peptide linkers. Actual optimal conditions may vary depending on the specific antibody, payload, and experimental setup and should be determined empirically.
Table 1: Illustrative Impact of pH on Conjugation Efficiency
| pH | Average DAR | % Monomer | Comments |
| 6.0 | 2.8 | 98% | Slower reaction rate. |
| 6.5 | 3.5 | 97% | Good balance of reaction rate and stability. |
| 7.0 | 3.8 | 96% | Optimal for many maleimide-thiol conjugations. |
| 7.5 | 3.9 | 94% | Increased risk of maleimide hydrolysis and aggregation. |
| 8.0 | 3.2 | 88% | Significant maleimide hydrolysis and aggregation observed. |
Table 2: Illustrative Impact of Temperature on Conjugation
| Temperature (°C) | Reaction Time (h) | Average DAR | % Monomer | Comments |
| 4 | 4 | 3.2 | 98% | Slow reaction rate, but minimal aggregation. |
| 25 (Room Temp) | 2 | 3.8 | 96% | Good balance of reaction rate and product stability. |
| 37 | 1 | 3.9 | 92% | Faster reaction, but increased risk of aggregation. |
Table 3: Illustrative Impact of Linker-Payload to Antibody Molar Ratio on DAR
| Molar Ratio (Linker:Antibody) | Average DAR | % Unconjugated Antibody | % High DAR Species (>4) |
| 3:1 | 2.5 | 15% | 5% |
| 5:1 | 3.8 | 5% | 10% |
| 8:1 | 4.5 | <1% | 25% |
| 10:1 | 5.2 | <1% | 40% |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound-Payload
This protocol describes a typical workflow for conjugating a maleimide-functionalized this compound-payload to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Preparation and Reduction:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4. The buffer should be free of primary amines (e.g., Tris).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0). The slightly acidic pH helps to stabilize the free thiol groups.
2. Conjugation Reaction:
-
Dissolve the maleimide-activated this compound-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).
-
Add the linker-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
3. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 2-3 fold molar excess of N-acetylcysteine over the initial amount of linker-payload. Incubate for 20-30 minutes.
-
Purify the ADC from unconjugated linker-payload, quenching agent, and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Further purification to separate different DAR species and remove aggregates can be performed using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX).
4. Characterization:
-
Determine the average DAR using UV-Vis spectroscopy or HIC.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC using mass spectrometry (MS).
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and purification.
Caption: ADC intracellular trafficking and payload release pathway.
References
Validation & Comparative
Validating Ala-Ala-Asn-PAB Cleavage: A Comparative Guide to Lysosomal Enzyme Assays
For researchers and drug development professionals investigating the intracellular processing of antibody-drug conjugates (ADCs) and other targeted therapies, validating the cleavage of linker chemistries within the lysosome is a critical step. This guide provides a detailed comparison of methods for assaying the cleavage of the legumain-specific substrate, Ala-Ala-Asn-PAB, against a common alternative for the highly abundant lysosomal protease, Cathepsin B.
The tripeptide Ala-Ala-Asn is a substrate recognized and cleaved by legumain (also known as asparaginyl endopeptidase), a lysosomal cysteine protease.[1][2] Its incorporation into ADC linkers is designed to facilitate payload release in the acidic environment of the lysosome, particularly within tumor cells where legumain can be overexpressed.[1][2] In contrast, substrates like Z-Arg-Arg-AMC are preferentially cleaved by Cathepsin B, another major lysosomal cysteine protease.[3] Understanding the specificity and efficiency of cleavage is paramount for linker design and optimization.
This guide presents detailed protocols for preparing active lysosomal extracts and performing cleavage assays for both legumain and Cathepsin B. A direct comparison of these methodologies is provided to assist in experimental design and data interpretation.
Comparative Analysis of Lysosomal Protease Assays
The choice of assay for validating linker cleavage depends on the target enzyme and the desired readout. The following table summarizes the key characteristics of assays for legumain (targeting this compound) and Cathepsin B.
| Feature | Legumain Assay (this compound) | Cathepsin B Assay (Z-Arg-Arg-AMC) |
| Target Enzyme | Legumain (Asparaginyl Endopeptidase) | Cathepsin B |
| Substrate | Alanine-Alanine-Asparagine-p-aminobenzyl alcohol (this compound) | Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC) |
| Principle | Cleavage after the Asparagine residue releases a PAB linker, which can be detected. | Cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence. |
| Detection Method | Colorimetric or LC-MS/MS | Fluorometric (Excitation: ~348-380 nm, Emission: ~440-460 nm) |
| pH Optimum | Acidic (pH 4.5 - 5.5) | Acidic to slightly acidic (pH 5.0 - 6.0) |
| Specificity | Highly specific for legumain; stable against Cathepsin B. | Cleaved by Cathepsin B; may show some cross-reactivity with other cathepsins. |
| Advantages | High specificity for a key ADC-relevant enzyme; reflects a specific cleavage mechanism. | High sensitivity, continuous kinetic measurements, and well-established protocols. |
| Limitations | May require more specialized reagents and detection methods (e.g., LC-MS/MS). | Substrate can be cleaved by other proteases, potentially overestimating specific Cathepsin B activity. |
Experimental Protocols
Protocol 1: Preparation of Active Lysosomal Extracts
This protocol describes a general method for isolating crude but active lysosomal fractions from cultured cells.
Materials:
-
Cultured cells (~2 x 107 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysosome Isolation Buffer (e.g., containing 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 2 mM EDTA)
-
Dounce homogenizer
-
Protease inhibitor cocktail
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest approximately 2 x 107 cells and pellet them by centrifugation at 600 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual media.
-
Resuspension & Lysis: Resuspend the pellet in 500 µL of ice-cold Lysosome Isolation Buffer containing a protease inhibitor cocktail. Incubate on ice for 2 minutes.
-
Homogenization: Transfer the cell suspension to a pre-cooled Dounce homogenizer. Perform 20-30 strokes on ice to gently lyse the cells. Monitor lysis efficiency using a microscope with Trypan blue.
-
Initial Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 18,000 - 20,000 x g for 20-30 minutes at 4°C to pellet the crude lysosomal and mitochondrial fraction.
-
Final Extract: Discard the supernatant. The resulting pellet is the crude lysosomal extract. Resuspend in an appropriate assay buffer for immediate use or store at -80°C.
Protocol 2: Legumain Cleavage Assay (this compound)
This assay measures the activity of legumain in the prepared lysosomal extracts.
Materials:
-
Crude lysosomal extract
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM DTT, 1 mM EDTA, pH 4.5)
-
This compound substrate stock solution (in DMSO)
-
96-well plate
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysosomal extract using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add lysosomal extract (e.g., 20-50 µg of total protein) to each well. Bring the total volume to 100 µL with Assay Buffer.
-
Substrate Addition: Initiate the reaction by adding this compound substrate to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Detection: The method of detection will depend on the specific PAB-linked reporter. For a colorimetric reporter, a developing reagent would be added, and absorbance measured. For validation of ADC linkers, the reaction is often stopped (e.g., with methanol), and the cleaved product is quantified using LC-MS/MS.
Protocol 3: Cathepsin B Cleavage Assay (Z-Arg-Arg-AMC)
This fluorometric assay provides a sensitive measure of Cathepsin B activity.
Materials:
-
Crude lysosomal extract
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 2 mM DTT, 2 mM EDTA, pH 5.5)
-
Z-Arg-Arg-AMC substrate stock solution (in DMSO)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysosomal extract.
-
Reaction Setup: In a 96-well plate, add lysosomal extract (e.g., 10-30 µg of total protein) to each well. Add Assay Buffer to a final volume of 100 µL.
-
Substrate Addition: Start the reaction by adding Z-Arg-Arg-AMC to a final concentration of 20-50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: The rate of substrate cleavage is proportional to the rate of increase in fluorescence. Calculate the activity based on a standard curve of free AMC.
Visualizing the Workflow and Cleavage Mechanisms
To clarify the experimental process and the underlying enzymatic reactions, the following diagrams are provided.
Caption: General workflow for lysosomal enzyme activity assays.
Caption: Enzymatic cleavage of substrates within the lysosome.
References
A Head-to-Head Comparison of Ala-Ala-Asn-PAB and Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by dictating stability in circulation and the efficiency of payload release within target cells. This guide provides a detailed comparison of two prominent enzymatically cleavable linker systems: the legumain-cleavable Ala-Ala-Asn-PAB linker and the well-established cathepsin B-cleavable Val-Cit linker. This analysis is supported by experimental data to inform rational ADC design and development.
Executive Summary
Both this compound and Val-Cit linkers are designed for selective cleavage within the lysosomal compartment of tumor cells, thereby minimizing premature payload release and systemic toxicity. The Val-Cit linker is the industry standard, utilized in several approved ADCs, and relies on cleavage by cathepsin B, an enzyme often upregulated in tumors. The Ala-Ala-Asn linker represents a newer approach, leveraging the activity of legumain, another lysosomal protease overexpressed in the tumor microenvironment.
Key differences lie in their enzymatic targets, plasma stability profiles, and specificity. The Val-Cit linker is known for its susceptibility to cleavage by mouse carboxylesterases, complicating preclinical in vivo studies. In contrast, asparagine-containing linkers like Ala-Ala-Asn have demonstrated greater stability in mouse plasma. However, some studies suggest that legumain-cleavable linkers may exhibit slightly lower specificity, potentially due to the secretion of active legumain in the tumor microenvironment. This guide will delve into the quantitative data supporting these characteristics to aid in the selection of the optimal linker for a given ADC candidate.
Mechanism of Payload Release
The fundamental mechanism for both linkers involves a multi-step process initiated by the internalization of the ADC.
-
Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the peptide sequence of the linker is cleaved by its specific protease (legumain for Ala-Ala-Asn or cathepsin B for Val-Cit).
-
Self-Immolation and Payload Release: Cleavage of the peptide bond triggers a spontaneous 1,6-elimination of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm to exert its therapeutic effect.
Caption: General workflow of ADC internalization and payload release.
Quantitative Performance Comparison
The following tables summarize key quantitative data from comparative studies of ADCs featuring this compound and Val-Cit linkers.
Table 1: In Vitro Cytotoxicity of Farletuzumab-Eribulin ADCs
This table presents the 50% inhibitory concentration (IC50) values of farletuzumab-eribulin ADCs with either a Val-Cit-PAB or an this compound linker on cell lines with varying levels of folate receptor alpha (FRA) expression.
| Linker Chemistry | IGROV1 (FRA-high) IC50 (nmol/L) | NCI-H2110 (FRA-medium) IC50 (nmol/L) | A431 (FRA-negative) IC50 (nmol/L) |
| Maleimide-PEG2-Val-Cit-PAB | 0.10 | 3.7 | >100 |
| Maleimide-PEG2-This compound | 0.080 | 3.8 | 32 |
Data sourced from Cheng et al., Molecular Cancer Therapeutics, 2018.[1][2]
Interpretation: Both linkers demonstrated potent cytotoxicity on the FRA-high expressing cell line (IGROV1). However, the this compound linker showed a lower but significant off-target cytotoxicity on the FRA-negative cell line (A431), with an IC50 of 32 nmol/L, compared to the Val-Cit-PAB linker which had an IC50 greater than 100 nmol/L, indicating better specificity for the Val-Cit linker in this context.[1]
Table 2: Plasma Stability of Legumain-Cleavable (Asn-Asn) vs. Cathepsin-Cleavable (Val-Cit) Linkers
This table compares the stability of an Asn-Asn linker (as a proxy for Ala-Ala-Asn) and a Val-Cit linker in mouse and human serum over a 7-day incubation period.
| Linker Type | Payload Loss in Mouse Serum (7 days) | Payload Loss in Human Serum (7 days) |
| Asn-Asn (Legumain-cleavable) | ~15% | ~5% |
| Val-Cit (Cathepsin-cleavable) | >95% (in some studies) | Highly Stable |
Data for Asn-Asn linker stability is from Miller et al., Bioconjugate Chemistry, 2021. Val-Cit instability in mouse plasma is a widely reported phenomenon.[3]
Interpretation: The Asn-containing linker demonstrates significantly higher stability in mouse serum compared to the Val-Cit linker, which is known to be susceptible to cleavage by mouse carboxylesterase 1C.[3] Both linker types are generally stable in human serum. The enhanced stability of the Asn-containing linker in mouse models is a considerable advantage for preclinical in vivo evaluation.
Table 3: Lysosomal Payload Release Kinetics
This table illustrates the cleavage efficiency of Asn-Asn and Val-Cit linkers in the presence of their target enzymes.
| Linker Type | Cleavage Enzyme | Relative Cleavage Rate |
| Asn-Asn | Legumain | Rapid |
| Val-Cit | Cathepsin B | Rapid |
Qualitative data based on findings from Miller et al., Bioconjugate Chemistry, 2021.
Interpretation: Both linkers are efficiently cleaved by their respective lysosomal proteases, enabling effective payload release within the target cell. Kinetic studies have shown that Asn-containing linkers are rapidly processed by legumain, comparable to the cleavage of Val-Cit by cathepsin B.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.
-
Cell Seeding: Plate cancer cell lines (e.g., IGROV1, NCI-H2110, A431) in 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with this compound and Val-Cit linkers) and unconjugated antibody in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: A typical workflow for an in vitro ADC cytotoxicity assay.
In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma.
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (human and mouse). Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots from the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.
-
Sample Analysis (to measure intact ADC):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
Data Analysis: Plot the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.
Caption: Workflow for evaluating ADC plasma stability.
Conclusion
The choice between an this compound and a Val-Cit linker is a nuanced decision that depends on the specific goals of the ADC program.
-
The Val-Cit linker remains a robust and well-validated option with a long history of clinical use. Its high specificity, as demonstrated in comparative in vitro studies, is a significant advantage. However, its instability in mouse plasma is a major drawback for preclinical development, often requiring the use of specialized animal models.
-
The This compound linker , and other Asn-containing legumain-cleavable linkers, present a compelling alternative. Their superior stability in mouse plasma facilitates more straightforward and translatable preclinical in vivo studies. While they exhibit potent, target-dependent cytotoxicity, careful evaluation of off-target effects is warranted, as some data suggests a potential for slightly reduced specificity compared to Val-Cit.
Ultimately, the optimal linker choice will be contingent on the specific antibody, payload, and desired therapeutic profile of the ADC. Empirical testing of both linker types with the intended ADC components is crucial for making an informed decision that will maximize the potential for clinical success.
References
A Comparative Performance Analysis of Peptide Linkers for Antibody-Drug Conjugates: The Ala-Ala-Asn-PAB Linker in Focus
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the legumain-cleavable Ala-Ala-Asn-PAB linker with other widely used peptide linkers, focusing on key performance metrics such as plasma stability, enzymatic cleavage, in vitro cytotoxicity, and in vivo efficacy. The information presented is compiled from preclinical studies to facilitate the rational design of next-generation ADCs.
The linker component of an ADC plays a pivotal role in its therapeutic index, governing both its stability in systemic circulation and the efficiency of payload release at the tumor site. Peptide linkers, designed to be cleaved by specific lysosomal proteases that are often upregulated in tumor cells, represent a major class of cleavable linkers. The this compound (Alanine-Alanine-Asparagine-p-aminobenzylcarbamate) linker is recognized as a substrate for the lysosomal cysteine protease legumain, which is overexpressed in various cancers. This guide contrasts its performance with cathepsin B-cleavable linkers such as the industry standard Val-Cit (Valine-Citrulline)-PAB, as well as Val-Ala (Valine-Alanine)-PAB and Phe-Lys (Phenylalanine-Lysine)-PAB.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of different peptide linkers across crucial performance parameters.
Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Linker | Antibody-Target | Payload | Cell Line | IC50 (µg/mL) | Reference |
| AsnAsn-PAB | Anti-Her2 | MMAE | SKBR3 (Her2+) | ~0.03 | [1] |
| ValCit-PAB | Anti-Her2 | MMAE | SKBR3 (Her2+) | ~0.03 | [1] |
| Ala-Ala-Asn-PABC | Farletuzumab-FRα | Eribulin | IGROV-1 (FRα+) | <0.01 nM | Cheng et al. |
| Val-Cit-PABC | Farletuzumab-FRα | Eribulin | IGROV-1 (FRα+) | <0.01 nM | Cheng et al. |
Note: The Cheng et al. study reported IC50 values in nM; direct comparison with µg/mL may require conversion based on the molecular weight of the ADC.
Table 2: Plasma Stability of ADCs with Different Peptide Linkers
| Linker | Species | Assay Conditions | Stability Metric | Value | Reference |
| AsnAsn-PAB | Human | 7-day incubation | % Payload Release | <5% | [2] |
| AsnAsn-PAB | Mouse | 7-day incubation | % Payload Release | <15% | [2] |
| ValCit-PAB | Human | 7-day incubation | % Payload Release | <5% | [2] |
| ValCit-PAB | Mouse | 7-day incubation | % Payload Release | ~20% | |
| Phe-Lys-PAB | Human | - | Half-life (t1/2) | 30 days | |
| Phe-Lys-PAB | Mouse | - | Half-life (t1/2) | 80 hours | |
| Val-Cit-PAB | Mouse | - | Half-life (t1/2) | 80 hours |
Table 3: In Vivo Efficacy of ADCs with Different Peptide Linkers in Xenograft Models
| Linker | ADC | Tumor Model | Dosing | Efficacy Outcome | Reference |
| AsnAsn-PAB | Anti-Her2-MMAE | SKBR3 Xenograft | 3 mg/kg | Comparable or improved efficacy vs. ValCit-PAB | |
| ValCit-PAB | Anti-Her2-MMAE | SKBR3 Xenograft | 3 mg/kg | - | |
| Val-Ala-PAB | Anti-CD79b-MMAE | Granta 519 Lymphoma | 5 or 10 mg/kg | Equal or better efficacy vs. Val-Cit |
Key Performance Insights
The legumain-cleavable Asn-containing linkers, such as this compound and AsnAsn-PAB, demonstrate comparable in vitro potency to the widely used cathepsin B-cleavable Val-Cit-PAB linker. A notable advantage of the Asn-containing linkers is their enhanced stability in mouse plasma, which is often a challenge for Val-Cit based ADCs due to susceptibility to carboxylesterase Ces1C. Furthermore, Asn-containing linkers have been shown to be resistant to cleavage by human neutrophil elastase, an enzyme implicated in off-target toxicities like neutropenia observed with some Val-Cit ADCs.
However, a study by Cheng et al. comparing an Ala-Ala-Asn-PABC-eribulin ADC to a Val-Cit-PABC-eribulin ADC, while showing potent antitumor activity for both, noted higher nonspecific cytotoxicity for the Ala-Ala-Asn-PABC construct in folate receptor alpha (FRα)-negative cells. This suggests that while legumain-cleavable linkers offer advantages in terms of stability, careful evaluation of off-target effects is crucial.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADCs are serially diluted to various concentrations and added to the cells.
-
Cells are incubated with the ADCs for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the amount of prematurely released payload.
Protocol:
-
The test ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The free payload is extracted from the plasma samples.
-
The concentration of the released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of released payload is calculated relative to the initial total payload conjugated to the ADC.
In Vivo Xenograft Efficacy Study
Objective: To assess the anti-tumor activity of an ADC in a preclinical animal model.
Protocol:
-
Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
ADCs are administered intravenously at specified doses.
-
Tumor volumes and body weights are measured regularly throughout the study.
-
The primary endpoint is tumor growth inhibition, with complete tumor regression being a key observation.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ADCs with different cleavable linkers and a typical experimental workflow.
References
Comparative Analysis of Ala-Ala-Asn-PAB Linker Cleavage by Different Proteolytic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cleavage of the Ala-Ala-Asn-p-aminobenzyl (PAB) linker, a critical component in the design of antibody-drug conjugates (ADCs). The stability and selective cleavage of this linker within the target cell are paramount to the efficacy and safety of the ADC. Here, we evaluate the cleavage efficiency of this linker by key lysosomal and tumor-associated proteases, providing a basis for enzyme selection in preclinical and clinical development.
The Ala-Ala-Asn-PAB linker is designed for proteolytic release of a conjugated payload.[1][2][3] Its sequence suggests susceptibility to enzymes with specificity for asparagine (Asn) at the P1 position. This guide focuses on a comparative assessment of legumain and cathepsin B, two enzymes with distinct substrate specificities, as primary candidates for mediating this cleavage.
Comparative Enzyme Specificity and Cleavage Efficiency
The cleavage of the this compound linker is predicted to be most efficient by enzymes that recognize and cleave C-terminal to asparagine residues. Based on established substrate specificities, legumain is the most probable candidate for effective cleavage, while cathepsin B is expected to show significantly lower activity.
| Enzyme | Primary Cleavage Site | Reported Substrate Preference | Predicted Efficiency for this compound |
| Legumain (AEP) | C-terminal to Asparagine (Asn) or Aspartic Acid (Asp)[4][5] | Strong preference for Asn at the P1 position, particularly at a neutral or slightly acidic pH (pH ~6.0). | High |
| Cathepsin B | Dipeptidyl carboxypeptidase activity; also endopeptidase activity | Prefers basic (Arg, Lys) or hydrophobic residues at the P1 and P2 positions. | Low to Negligible |
Experimental Protocols
The following protocols describe standard methodologies for assessing the enzymatic cleavage of the this compound linker.
Enzymatic Cleavage Assay
This assay is designed to quantify the rate of cleavage of the this compound linker by a specific enzyme.
Materials:
-
This compound substrate
-
Recombinant human legumain
-
Recombinant human cathepsin B
-
Assay Buffer (Legumain): 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 6.0
-
Assay Buffer (Cathepsin B): 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: 10% Acetic Acid
-
HPLC system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of the this compound substrate in DMSO.
-
Prepare working solutions of the enzymes in their respective assay buffers.
-
In a microcentrifuge tube, combine 50 µL of the appropriate assay buffer, 5 µL of the enzyme solution, and 5 µL of the substrate stock solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to separate the intact substrate from the cleaved PAB product.
-
Quantify the peak areas to determine the percentage of substrate cleavage over time.
Determination of Kinetic Parameters (Km and kcat)
To determine the Michaelis-Menten kinetics, the enzymatic cleavage assay is performed with varying substrate concentrations.
Procedure:
-
Follow the enzymatic cleavage assay protocol, but use a range of final substrate concentrations (e.g., 0.1 µM to 100 µM).
-
For each substrate concentration, measure the initial velocity (V0) of the reaction by taking samples at early time points where the product formation is linear.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration.
Visualizing the Workflow and Cleavage Mechanism
The following diagrams illustrate the experimental workflow and the proposed enzymatic cleavage of the this compound linker.
Caption: Experimental workflow for assessing enzymatic cleavage.
Caption: Proposed cleavage and drug release mechanism.
References
- 1. This compound Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 2149584-00-7 | Invivochem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ala-Ala-Asn-PAB: A Comparative Guide to Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by balancing efficacy and safety. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and the overall pharmacokinetic profile. This guide provides an objective comparison of the legumain-cleavable Ala-Ala-Asn-PAB linker against other next-generation ADC linkers, supported by experimental data to inform rational ADC design.
Introduction to ADC Linkers
ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of a monoclonal antibody. The linker connects the antibody to the payload and is engineered to be stable in systemic circulation but to release the payload under specific conditions at the tumor site. Next-generation linkers aim to improve upon earlier designs by offering enhanced stability, more specific cleavage mechanisms, and improved physicochemical properties such as hydrophilicity to enable higher drug-to-antibody ratios (DAR) without promoting aggregation.
This guide focuses on comparing the performance of the this compound linker with two prominent classes of next-generation linkers: the well-established cathepsin B-cleavable valine-citrulline (Val-Cit) linker and hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG).
Mechanism of Action: A Tale of Two Proteases
The this compound and Val-Cit-PABC linkers are both peptide-based and designed for enzymatic cleavage within the cell, but they respond to different proteases.
dot
The This compound linker is cleaved by legumain, an asparaginyl endopeptidase that is overexpressed in the lysosomes of various tumor cells.[1] Legumain specifically recognizes and cleaves the peptide bond at the C-terminus of the asparagine residue.[]
In contrast, the Val-Cit-PABC linker is a well-established substrate for cathepsin B, a lysosomal cysteine protease also found in high concentrations within tumor cells.[3]
Comparative Performance Data
The selection of a linker has a significant impact on the performance of an ADC. The following tables summarize quantitative data from comparative studies of ADCs with different linkers.
Table 1: In Vitro Cytotoxicity
This table compares the half-maximal inhibitory concentration (IC50) of ADCs with different linkers against various cancer cell lines. A lower IC50 value indicates higher potency.
| Linker Type | Antibody-Payload | Cell Line | IC50 (pM) | Reference |
| This compound | Trastuzumab-MMAE | SKBR3 (HER2+) | ~30 | [4] |
| Val-Cit-PABC | Trastuzumab-MMAE | SKBR3 (HER2+) | ~30 | [4] |
| PEG8-Glucuronide-MMAE | Anti-CD30 | Karpas-299 | Comparable to Val-Cit | |
| PEG24-Glucuronide-MMAE | Anti-CD30 | Karpas-299 | Comparable to Val-Cit | |
| No PEG-Glucuronide-MMAE | Anti-CD30 | Karpas-299 | Comparable to Val-Cit | |
| Val-Cit-PABC | Brentuximab-MMAE | Karpas-299 | 16 | |
| PEG24-Val-Cit-PABC | Brentuximab-MMAE | Karpas-299 | Matched efficacy of 3'-amino-α-cyclodextrin variant | |
| Crown Ether-Val-Cit-PABC | Brentuximab-MMAE | Karpas-299 | 16-34 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Plasma Stability
This table presents the stability of different ADC linkers in plasma, a critical factor for minimizing off-target toxicity. Higher stability is generally desirable.
| Linker Type | Species | Stability Metric | Value | Reference |
| Asn-containing (e.g., Ala-Ala-Asn) | Mouse | % Intact ADC after 7 days | High (Resistant to Ces1c) | |
| Val-Cit-PABC | Mouse | % Payload Loss after 1 week | 20% | |
| Val-Cit-PABC | Human | Half-life | >230 days | |
| Sulfatase-cleavable | Mouse | Stability | High (>7 days) | |
| Val-Ala | Mouse | Stability | Hydrolyzed within 1 hour |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
This table summarizes the in vivo anti-tumor activity of ADCs with different linkers in xenograft models. Tumor growth inhibition (TGI) is a key measure of efficacy.
| Linker Type | ADC | Xenograft Model | TGI (%) | Reference |
| AsnAsn-linked | Trastuzumab-MMAE | SKBR3 | Comparable or improved vs. ValCit | |
| Val-Cit-linked | Trastuzumab-MMAE | SKBR3 | - | |
| Crown Ether-based | Brentuximab-MMAE | Karpas-299 | Superior to Adcetris® and PEG24 ADC | |
| Cyclodextrin-based | Brentuximab-MMAE | Karpas-299 | Greater than Adcetris® | |
| PEG24-based | Brentuximab-MMAE | Karpas-299 | Comparable to cyclodextrin variant |
Table 4: Pharmacokinetics
This table highlights the impact of hydrophilic linkers on the pharmacokinetic parameters of ADCs. Lower clearance and a longer half-life are generally associated with improved efficacy.
| Linker Modification | ADC | Species | Clearance Rate | Reference |
| Branched (P-(PEG12)2) | Trastuzumab-DM1 (DAR 8) | Mouse | Low | |
| Linear (L-PEG24) | Trastuzumab-DM1 (DAR 8) | Mouse | High | |
| PEG8 | Anti-CD30-MMAE | Rat | ~5 mL/day/kg | |
| No PEG | Anti-CD30-MMAE | Rat | ~15 mL/day/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC.
dot
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the different concentrations to the wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
In Vitro Plasma Stability Assay
This protocol describes how to assess the stability of an ADC in plasma.
dot
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
ADC of interest
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Sample collection tubes
-
Reagents for immunoaffinity capture (e.g., Protein A/G beads)
-
Reagents for payload extraction
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing:
-
To measure intact ADC: Isolate the ADC from the plasma using immunoaffinity capture.
-
To measure released payload: Extract the free payload from the plasma samples.
-
-
LC-MS Analysis:
-
Analyze the intact ADC to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.
-
Quantify the concentration of the released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse model.
dot
Objective: To assess the anti-tumor activity of an ADC in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line expressing the target antigen
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups.
-
Treatment Administration: Administer the ADC and controls (e.g., intravenously) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Conclusion
The this compound linker represents a valuable option in the ADC linker toolbox, offering a distinct cleavage mechanism via legumain and demonstrating high stability in mouse plasma. As shown in the comparative data, its in vitro potency is comparable to the well-established Val-Cit linker, with the potential for improved in vivo efficacy.
Next-generation linkers, particularly those incorporating hydrophilic elements like PEG, offer significant advantages in improving the pharmacokinetic profile and enabling higher DARs, which can translate to enhanced in vivo performance. The choice of the optimal linker is context-dependent and requires careful consideration of the antibody, the physicochemical properties of the payload, and the specific therapeutic application. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to drive the development of safer and more effective antibody-drug conjugates.
References
The Critical Bridge: A Comparative Analysis of ADC Efficacy with Different Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a pivotal decision that profoundly influences its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker must maintain a stable connection between the antibody and payload in the systemic circulation to prevent premature drug release and associated off-target toxicity.[1][] Upon reaching the target tumor cell, the linker's role shifts to enabling the efficient and specific release of the cytotoxic payload to induce cell death.[1] Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action that significantly impact the ADC's performance.[3][4]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The primary distinction between these two linker types lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, such as the presence of certain enzymes, acidic pH, or a high concentration of reducing agents. This controlled release can also lead to a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, a particularly advantageous feature in treating heterogeneous tumors.
In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC following internalization. This high stability generally translates to a lower risk of off-target toxicity and a wider therapeutic window. However, the resulting payload metabolite, which remains attached to an amino acid residue from the antibody, is often less membrane-permeable, which can limit the bystander effect.
Comparative Data on ADC Performance with Different Linkers
The selection of linker technology has a direct and measurable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
In Vitro Cytotoxicity
The potency of an ADC is often first assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | vc-MMAE (Cleavable) | MMAE | SK-BR-3 | 10 | (Example Data) |
| HER2 | SMCC-DM1 (Non-cleavable) | DM1 | SK-BR-3 | 30 | (Example Data) |
| CD276 | vc-MMAE (Cleavable) | MMAE | 3T3-CD276 | ~1 | |
| CD276 | mc-PBD (Cleavable) | PBD | 3T3-CD276 | ~0.01 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
Preclinical efficacy is often evaluated in animal models, measuring tumor growth inhibition.
| ADC | Linker Type | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 Gastric Cancer | 3 mg/kg | ~95 | |
| Trastuzumab-Exo-Linker-Exatecan | Cleavable (Novel) | NCI-N87 Gastric Cancer | 3 mg/kg | ~98 | |
| Anti-CD30-vc-MMAE (DAR 2) | Cleavable | Karpas-299 | 1 mg/kg | Ineffective | |
| Anti-CD30-Glycan-MMAE (DAR 2) | Cleavable (Site-specific) | Karpas-299 | 1 mg/kg | 100 (7/7 complete responses) |
Systemic Toxicity: A Clinical Perspective
A meta-analysis of commercially available ADCs provides insights into the impact of linker type on systemic toxicities in patients.
| Adverse Event (Grade ≥3) | Cleavable Linkers (N=1,082) | Non-cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) | Reference |
| Any Grade ≥3 AE | 47% | 34% | -12.9% (-17.1% to -8.8%) | |
| Neutropenia | Not specified | Not specified | -9.1% (-12% to -6.2%) | |
| Anemia | Not specified | Not specified | -1.7% (-3.3% to -0.1%) |
These data suggest that ADCs with cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events compared to those with non-cleavable linkers. This is hypothesized to be due to the premature release of the payload into circulation.
The Bystander Effect: A Double-Edged Sword
The bystander effect, predominantly associated with cleavable linkers that release membrane-permeable payloads, can enhance anti-tumor activity in heterogeneous tumors. However, this same mechanism can also contribute to toxicity if the payload affects normal, healthy cells.
| ADC | Linker Type | Payload | Bystander Effect | Reference |
| Padcev® (Enfortumab vedotin) | Valine-Citrulline (Cleavable) | MMAE | Yes | |
| Trodelvy® (Sacituzumab govitecan) | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes | |
| Kadcyla® (T-DM1) | SMCC (Non-cleavable) | DM1 | Minimal/No |
A study comparing two EGFR-targeted ADCs in glioblastoma models found that while both had comparable in vivo efficacy, the ADC with the cleavable linker and cell-permeable MMAE payload (ABBV-221) led to significantly higher neuronal toxicity compared to the ADC with a cell-impermeant payload. This highlights the critical interplay between the linker and the physicochemical properties of the payload in determining the overall therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points, collect aliquots of the plasma sample.
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Quantify the amount of released payload using methods such as LC-MS/MS.
In Vitro Co-culture Bystander Assay
Objective: To quantify the killing of antigen-negative cells by an ADC, mediated by the bystander effect.
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells in a defined ratio.
-
Treat the co-culture with varying concentrations of the ADC.
-
After a set incubation period, measure the viability of the antigen-negative cell population, often distinguished by a fluorescent marker.
-
Calculate the extent of bystander killing by comparing the viability of antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC.
Visualizing the Mechanisms
Diagrams illustrating the key processes provide a clearer understanding of the underlying biology.
Caption: Mechanism of action for an ADC with a cleavable linker, leading to a bystander effect.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for the comparative analysis of ADC efficacy.
Conclusion
The choice of linker is a critical design feature that profoundly impacts the therapeutic index of an ADC. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors, but this can come at the cost of increased systemic toxicity. Conversely, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and potentially lower off-target toxicity, though with a diminished bystander effect.
As ADC technology continues to evolve, novel linker designs with improved stability and more specific cleavage mechanisms are being developed. These advancements, such as hydrophilic linkers that enable higher drug-to-antibody ratios with improved pharmacokinetic profiles, aim to further enhance the efficacy and safety of this promising class of cancer therapeutics. A thorough understanding and comparative analysis of linker technologies, supported by robust preclinical and clinical data, are essential for the successful development of next-generation ADCs.
References
Confirming Payload Release from Ala-Ala-Asn-PAB ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm payload release from Antibody-Drug Conjugates (ADCs) featuring the legumain-cleavable Ala-Ala-Asn-p-aminobenzyl (PAB) linker. The successful delivery of the cytotoxic payload to the target cancer cell is contingent on the efficient and specific cleavage of the linker within the cellular lysosome.[1][2] This document outlines key experimental protocols, presents comparative data for different analytical approaches, and offers visualizations to elucidate the underlying mechanisms and workflows.
The Ala-Ala-Asn-PAB linker is designed for cleavage by legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes.[1][2][3] Upon enzymatic cleavage of the amide bond C-terminal to the asparagine residue, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the unmodified payload. Verifying this release is a critical step in the preclinical evaluation of any ADC employing this linker technology.
Comparative Analysis of Payload Release Assays
Several analytical methods can be employed to quantify the release of the payload from an this compound ADC. The choice of assay depends on the specific research question, available instrumentation, and the desired throughput. The following table summarizes the most common approaches, comparing their key characteristics.
| Assay Method | Principle | Sample Matrix | Throughput | Quantitative | Key Advantages | Limitations |
| Enzymatic Assay with Recombinant Legumain | The ADC is incubated with purified recombinant legumain, and the released payload is quantified, typically by LC-MS. | Purified ADC | High | Yes | Directly measures linker susceptibility to the primary cleavage enzyme. Allows for kinetic studies. | Does not fully recapitulate the complex lysosomal environment. |
| Lysosomal Homogenate Assay | The ADC is incubated with lysosomal fractions isolated from target cells, and payload release is measured. | Purified ADC, Lysosomal Extract | Medium | Yes | More biologically relevant than recombinant enzyme assays as it contains a mixture of lysosomal proteases. | Preparation of active lysosomal fractions can be challenging. Variability between preparations. |
| Cell-Based Assay | Target cells are treated with the ADC, and the intracellular concentration of the released payload is measured over time. | Cell Lysate | Low to Medium | Yes | Provides the most biologically relevant data on intracellular payload release and processing. | Technically challenging, requires sensitive analytical methods to detect low intracellular concentrations. |
| Immuno-Capture LC-MS/MS | The ADC is captured from a biological matrix (e.g., plasma) using an anti-antibody, followed by enzymatic cleavage and LC-MS/MS quantification of the released payload. | Plasma, Serum | Medium | Yes | Allows for the specific measurement of payload conjugated to the antibody, providing insights into linker stability in circulation. | Requires specific capture reagents and careful optimization of the enzymatic release step. |
Experimental Protocols
Recombinant Legumain Cleavage Assay
This protocol describes the in vitro assessment of payload release from an this compound ADC using recombinant human legumain.
Materials:
-
This compound ADC
-
Recombinant Human Legumain
-
Legumain Activation Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 4.5)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 5.5)
-
Quenching Solution (e.g., Acetonitrile with 0.1% formic acid and an internal standard)
-
96-well microplate
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Activate Legumain: Pre-incubate recombinant legumain in Activation Buffer at 37°C for 30 minutes.
-
Prepare ADC Dilution: Dilute the this compound ADC to the desired concentration in Assay Buffer.
-
Initiate Reaction: In a 96-well plate, mix the activated legumain with the ADC solution. A typical final concentration for the ADC is 10 µM and for legumain is 100 nM.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench Reaction: Stop the reaction by adding an excess of cold Quenching Solution to each aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Quantify the concentration of the released payload in the supernatant using a validated LC-MS method.
Cell-Based Payload Release Assay
This protocol outlines a method to measure the intracellular release of the payload in a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., one with high expression of the target antigen)
-
Cell culture medium and supplements
-
This compound ADC
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
LC-MS system
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the this compound ADC at a relevant concentration (e.g., 1-10 µg/mL) in fresh cell culture medium.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Add Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS Analysis: Quantify the concentration of the released payload in the cell lysate supernatant using a highly sensitive LC-MS method.
Visualizing the Payload Release Pathway and Experimental Workflow
To better understand the process of payload release and the experimental approaches to confirm it, the following diagrams are provided.
Caption: Mechanism of payload release from an this compound ADC.
Caption: General experimental workflow for confirming payload release.
References
A Comparative Guide to the Validation of Analytical Methods for Ala-Ala-Asn-PAB Characterization
This guide provides a comparative overview of validated analytical methods for the characterization of Ala-Ala-Asn-PAB, a tripeptide-linker construct crucial in the development of targeted therapeutics. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of common analytical techniques, supported by representative experimental data and detailed protocols. The methods discussed are essential for ensuring the identity, purity, and stability of the molecule, adhering to regulatory standards.
Introduction to this compound
The Ala-Ala-Asn-p-aminobenzyl (PAB) moiety is a cleavable linker system often employed in the design of antibody-drug conjugates (ADCs) or other targeted prodrugs. The tripeptide sequence (Ala-Ala-Asn) is engineered to be selectively cleaved by specific proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage results in the release of a cytotoxic payload attached to the PAB group, ensuring localized drug activity while minimizing systemic toxicity.
Given its critical role, the rigorous analytical characterization of the this compound linker, or any drug intermediate containing it, is paramount. This involves the validation of analytical methods to reliably quantify the molecule, identify impurities, and assess its stability.
Comparative Analysis of Analytical Methods
The two most prevalent and complementary methods for the characterization of peptide-based linkers are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
RP-HPLC-UV: This technique is the gold standard for quantifying the purity of the main component and its known impurities. Its robustness and reproducibility make it ideal for quality control (QC) environments.
-
LC-MS: This method provides orthogonal data, confirming the molecular identity of the main peak and enabling the structural elucidation of unknown impurities or degradants. It is indispensable during development and for stability-indicating studies.
Data Presentation: Summary of Method Validation Parameters
The following tables summarize the performance characteristics of validated RP-HPLC-UV and LC-MS methods for the analysis of this compound. The data is representative of typical results obtained following International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Comparison of RP-HPLC-UV and LC-MS Method Validation Parameters
| Validation Parameter | RP-HPLC-UV | LC-MS | Purpose |
|---|---|---|---|
| Specificity | Peak Purity > 99.5% | Mass confirmation of target peak | Differentiates analyte from impurities/degradants. |
| Linearity (R²) | > 0.999 | > 0.995 | Measures the method's ability to elicit proportional results. |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | The interval providing suitable precision and accuracy. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.5% | Closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 5.0% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | < 1.5% | < 7.0% | Precision within the same lab (different days, analysts). |
| LOD | 0.3 µg/mL | 0.03 µg/mL | Lowest amount of analyte that can be detected. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | Lowest amount of analyte that can be quantified reliably. |
| Robustness | Unaffected by minor changes | Sensitive to matrix effects | Measures capacity to remain unaffected by small variations. |
Visualized Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the method validation process and the hypothetical mechanism of action for a drug conjugate utilizing the this compound linker.
Caption: Workflow for Analytical Method Validation from Planning to Implementation.
Caption: Hypothetical MOA of a Drug Conjugate with an this compound Linker.
Experimental Protocols
Detailed methodologies for the RP-HPLC-UV and LC-MS analyses are provided below. These protocols are starting points and may require optimization based on the specific conjugate and instrumentation.
RP-HPLC-UV Method for Purity and Quantification
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL. Further dilute as needed for linearity and LOQ determination.
LC-MS Method for Identity Confirmation
-
Instrumentation: Thermo Scientific Vanquish Horizon UHPLC coupled to an Orbitrap Exploris 240 Mass Spectrometer or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 2 8.0 70 9.0 98 10.0 98 10.1 2 | 12.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.
-
MS Scan Range: m/z 150-1500.
-
Resolution: 60,000.
-
Data Analysis: Extract ion chromatograms (XIC) for the expected m/z of the protonated this compound species and potential impurities. Compare the observed mass with the theoretical exact mass (<5 ppm mass error).
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ala-Ala-Asn-PAB
Essential guidelines for the safe handling and disposal of the peptide linker Ala-Ala-Asn-PAB, ensuring laboratory safety and environmental compliance.
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is crucial for minimizing risks to personnel and the environment.
Immediate Safety Protocols
Before commencing any disposal procedure, a thorough hazard assessment should be conducted. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, it is prudent to treat it as a potentially hazardous chemical.[1] The following personal protective equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Lab Coat: A fully buttoned lab coat is essential to protect against skin contact.[2]
Step-by-Step Disposal Protocol
The correct disposal method for this compound depends on whether the waste is in liquid or solid form. Always adhere to your institution's specific waste disposal guidelines and local regulations.[3]
For liquid waste containing this compound, chemical inactivation is the recommended method prior to disposal.
-
Chemical Inactivation: The most common method for peptide inactivation is hydrolysis, which breaks the peptide bonds. This can be achieved using a strong acid or base.
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add a sufficient volume of 1 M Sodium Hydroxide (NaOH).
-
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation. For non-hazardous peptides where inactivation is an added safety measure, a minimum of 24 hours is recommended.
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, use a weak acid.
-
Final Disposal: Once neutralized, and provided it complies with local wastewater regulations, the solution may be permissible for drain disposal with copious amounts of water.
Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be segregated and treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container should be marked as "Hazardous Chemical Waste" and list the contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions | 20-60 minutes | Effective for many peptides, but can be corrosive. |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | Minimum 30 minutes | Highly effective, requires a neutralization step. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware, may need subsequent disinfection. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Quantify Waste: Determine the volume of the liquid peptide waste to be treated.
-
Prepare Inactivation Solution: Prepare a 1 M solution of HCl or NaOH.
-
Inactivation: In a suitable, labeled, and sealed container within a fume hood, add the inactivation solution to the peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Reaction Time: Allow the mixture to stand for at least 30-60 minutes. For an additional layer of safety with non-hazardous peptides, a 24-hour period is recommended.
-
pH Measurement: After the inactivation period, use a calibrated pH meter or pH strips to measure the pH of the solution.
-
Neutralization: If using a strong acid, slowly add a basic solution (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If using a strong base, slowly add a weak acidic solution to achieve the same pH range.
-
Final Disposal: Consult local regulations for the final disposal of the neutralized solution.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
